NF(N-Me)GA(N-Me)IL
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H51N7O8 |
|---|---|
Molekulargewicht |
661.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H51N7O8/c1-8-19(4)27(29(43)37-24(32(46)47)14-18(2)3)39(7)30(44)20(5)35-26(41)17-38(6)31(45)23(15-21-12-10-9-11-13-21)36-28(42)22(33)16-25(34)40/h9-13,18-20,22-24,27H,8,14-17,33H2,1-7H3,(H2,34,40)(H,35,41)(H,36,42)(H,37,43)(H,46,47)/t19-,20-,22-,23-,24-,27-/m0/s1 |
InChI-Schlüssel |
QKIYXOQZMBTDDJ-PKMOWMNGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Guide to the Chemical Structure of NF(N-Me)GA(N-Me)IL
This technical guide provides a detailed analysis of the chemical structure of the N-methylated peptide designated as NF(N-Me)GA(N-Me)IL. This peptide is a modified hexapeptide, and this document will elucidate its constituent amino acids, the nature of its chemical modifications, and its structural representation. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Deciphering the Peptide Sequence
The designation this compound represents a specific sequence of amino acids with modifications. The sequence is interpreted using the standard one-letter codes for amino acids[1][2]:
-
N : Asparagine
-
F : Phenylalanine
-
G : Glycine
-
A : Alanine
-
I : Isoleucine
-
L : Leucine
The (N-Me) notation indicates that the preceding amino acid is N-methylated. This modification involves the substitution of a hydrogen atom with a methyl group (-CH₃) on the amide nitrogen of the peptide backbone[3].
Therefore, the linear sequence of the peptide is: Asparagine - Phenylalanine(N-methylated) - Glycine - Alanine(N-methylated) - Isoleucine - Leucine
A similar bioactive peptide, F(N-Me)GA(N-Me)IL , has been identified as a double N-methylated derivative of a partial sequence of the Islet Amyloid Polypeptide (IAPP). This derivative was found to lack the amyloidogenicity and cytotoxicity of the original sequence and could inhibit amyloid formation[4]. The structural principles discussed herein apply to both sequences.
The Chemical Structure
The structure of this compound is a polypeptide chain where six amino acid residues are linked by peptide bonds. Two of these residues, Phenylalanine and Alanine, feature a methyl group on their backbone amide nitrogen.
-
Backbone: The peptide backbone consists of a repeating sequence of N-Cα-C (Nitrogen, Alpha-Carbon, Carbonyl-Carbon).
-
Peptide Bonds: The amino acids are linked by peptide bonds, which are amide linkages formed between the carboxyl group (-COOH) of one amino acid and the amino group (-NH₂) of the next.
-
N-Methylation: In the case of Phenylalanine and Alanine, the peptide bond nitrogen is tertiary, bonded to the alpha-carbon of its own residue, the carbonyl carbon of the preceding residue, and a methyl group. This modification removes the amide proton that would typically be present, which has significant conformational implications[3].
-
Side Chains (R-groups): Each amino acid has a unique side chain that determines its chemical properties.
-
Asparagine (N): -CH₂CONH₂
-
Phenylalanine (F): -CH₂-C₆H₅ (a benzyl (B1604629) group)
-
Glycine (G): -H (the simplest side chain)
-
Alanine (A): -CH₃
-
Isoleucine (I): -CH(CH₃)CH₂CH₃ (a sec-butyl group)
-
Leucine (L): -CH₂CH(CH₃)₂ (an isobutyl group)
-
The diagram below illustrates the connectivity of the atoms in this peptide.
References
An In-depth Technical Guide on the Discovery and Origin of N-Methylated Peptides
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Technical Guide on the Discovery, Origin, Synthesis, and Characterization of N-Methylated Peptides
Note: The specific peptide NF(N-Me)GA(N-Me)IL was not found in the available literature. This guide provides a comprehensive overview of the discovery and origin of N-methylated peptides in general, a class of molecules with significant therapeutic potential.
Introduction
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a critical modification that significantly enhances the therapeutic potential of peptides. This modification can lead to improved metabolic stability, increased cell permeability, and enhanced receptor affinity and selectivity.[1][2] Naturally occurring N-methylated peptides, such as the immunosuppressant cyclosporine A, exhibit remarkable pharmacokinetic properties, including oral bioavailability, which has inspired the development of synthetic N-methylated peptide drugs.[3][4][5] This guide provides a detailed overview of the discovery, origin, synthesis, and characterization of N-methylated peptides, intended for researchers and professionals in the field of drug development.
Discovery and Origin of N-Methylated Peptides
Natural Occurrence
N-methylated peptides are prevalent in nature, particularly in microbial and marine organisms. These natural products often exhibit potent biological activities. A prime example is cyclosporine A, a cyclic peptide with seven N-methylated residues, which is a widely used immunosuppressive drug. Another example is omphalotin, a cyclic dodecapeptide with several N-methylated residues. The biosynthesis of these peptides often occurs via non-ribosomal peptide synthetases (NRPSs), large enzyme complexes that can incorporate non-proteinogenic amino acids, including N-methylated ones.
De Novo Discovery
Modern drug discovery efforts for N-methylated peptides often employ sophisticated screening techniques. One such method is the ribosomal synthesis of N-methyl peptides, where N-methylated amino acids are incorporated into peptides using a reconstituted E. coli translation system. This allows for the creation of libraries of peptides containing multiple N-methylated amino acids, which can then be screened for high-affinity ligands against various protein targets.
Synthesis of N-Methylated Peptides
The chemical synthesis of N-methylated peptides, particularly those with a high density of N-methylated residues, presents unique challenges. The steric hindrance from the N-methyl group can impede coupling reactions. However, several effective methods for their solid-phase synthesis have been developed.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis is the most common method for preparing N-methylated peptides. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Key Experimental Protocols:
-
On-Resin N-methylation: This method allows for the selective N-methylation of peptides directly on the solid support. A common procedure involves the use of a base, such as lithium tert-butoxide (LiOtBu), and a methylating agent.
-
Coupling Reagents: Due to the difficulty in coupling to an N-methylated amino acid, specialized coupling reagents are often employed. Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise in improving coupling efficiency. Microwave-assisted couplings can also enhance the reaction rate and yield.
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).
A generalized workflow for the solid-phase synthesis of an N-methylated peptide is depicted below.
Characterization of N-Methylated Peptides
The characterization of synthetic N-methylated peptides is crucial to confirm their identity and purity.
Key Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the crude peptide and to assess its purity. N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles due to the slow interconversion between different conformers (cis/trans isomers of the N-methylated amide bond).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming the successful incorporation of the N-methyl groups.
Quantitative Data on N-Methylated Peptides
The introduction of N-methylation significantly impacts the physicochemical properties of peptides. The following table summarizes key quantitative data for a cyclic hexapeptide and its N-methylated analogs.
| Compound | Molecular Weight (Da) | PAMPA Permeability (10⁻⁶ cm/s) | RRCK Cell-Based Permeability (10⁻⁶ cm/s) | Oral Bioavailability in Rat (%) |
| Cyclic Hexapeptide (Parent) | 711 | < 0.1 | 0.2 | Not Determined |
| Mono-N-methylated Analog | 725 | 0.5 | 1.1 | Not Determined |
| Di-N-methylated Analog | 739 | 2.1 | 3.5 | Not Determined |
| Tri-N-methylated Analog | 753 | 5.8 | 8.9 | 28 |
Data adapted from a study on selective on-resin N-methylation of cyclic peptides. PAMPA: Parallel Artificial Membrane Permeability Assay; RRCK: a cell line with low P-glycoprotein expression.
Signaling Pathways of Bioactive Peptides
While a specific signaling pathway for the requested peptide cannot be provided, bioactive peptides, including N-methylated ones, often exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating intracellular signaling cascades. A representative diagram of a GPCR signaling pathway is shown below.
Conclusion
N-methylated peptides represent a promising class of therapeutic agents with enhanced drug-like properties. While the specific peptide this compound was not identified in the literature, the principles and methodologies outlined in this guide provide a solid foundation for the discovery, synthesis, and characterization of novel N-methylated peptides. Continued research in this area is expected to yield new and effective treatments for a wide range of diseases.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Transformative Impact of N-Methylation on Peptide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptides is a cornerstone of modern therapeutic development. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group on the peptide backbone—has emerged as a powerful tool to enhance the druglike properties of these promising molecules. This in-depth technical guide explores the predicted and observed biological activities of N-methylated peptides, offering a comprehensive resource for researchers engaged in their design and evaluation. By providing a detailed overview of the effects of N-methylation, quantitative data from key studies, and explicit experimental protocols, this guide aims to facilitate the rational design of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
The Multifaceted Influence of N-Methylation on Biological Activity
N-methylation introduces significant alterations to the physicochemical properties of peptides, which in turn profoundly impact their biological activity. These changes primarily stem from the steric hindrance and the removal of the amide proton's hydrogen-bonding capability.
Conformational Control and Receptor Affinity: The introduction of a methyl group on the amide nitrogen restricts the rotation around the peptide backbone, thereby reducing the conformational flexibility of the peptide.[1][2] This "conformational constraint" can pre-organize the peptide into its bioactive conformation, which is the specific three-dimensional structure required for optimal interaction with its biological target.[3] Consequently, N-methylation can lead to a significant increase in receptor binding affinity and selectivity.[4][5] However, it is crucial to note that the position of N-methylation is critical; an improperly placed methyl group can also lead to a decrease in affinity by forcing the peptide into a conformation that is incompatible with the receptor binding pocket.[5]
Enhanced Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases in the body, which severely limits their therapeutic potential. N-methylation provides a steric shield, hindering the approach of proteases to the scissile amide bond.[2] Furthermore, the absence of the amide proton disrupts the hydrogen-bonding interactions that are often crucial for enzyme recognition and catalysis.[3] This dual effect results in a dramatic increase in the peptide's resistance to enzymatic degradation and a longer in vivo half-life.[6]
Improved Membrane Permeability and Oral Bioavailability: A major hurdle in peptide drug development is their poor membrane permeability, which limits their oral bioavailability. N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[2] This is achieved by reducing the number of hydrogen bond donors, which in turn lowers the desolvation penalty associated with moving from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[7] The addition of the methyl group also increases the lipophilicity of the peptide, further favoring its partitioning into the membrane.[3] The renowned oral bioavailability of the highly N-methylated cyclic peptide, Cyclosporin A, stands as a testament to the power of this modification.[8]
Quantitative Insights into the Effects of N-Methylation
The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on proteolytic stability, membrane permeability, and receptor binding affinity.
Table 1: Proteolytic Stability of N-Methylated Peptides
| Peptide/Analog | N-Methylation Site | Enzyme | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein Ligand (DKLYWWEFL) | None | Trypsin | ~0.1 h | - | [6] |
| N-Me-K variant | Lysine | Trypsin | > 100 h | > 1000 | [6] |
| N-Me-W variant | Tryptophan | Trypsin | ~7.2 h | ~72 | [6] |
| Melanocortin Analog (BL3020-1) | None | BBMV | Stable | - | [5] |
| N-Me-Phe variant | Phenylalanine | BBMV | Maintained Stability | - | [5] |
BBMV: Brush Border Membrane Vesicles
Table 2: Membrane Permeability of N-Methylated Peptides
| Peptide/Analog | N-Methylation | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Cyclic Hexapeptide 1 | None | RRCK | 1.8 | [8] |
| Trimethylated Analog of 1 | 3 N-Me groups | RRCK | 3.6 | [8] |
| Cyclic Hexapeptide 2 | None | RRCK | 1.2 | [8] |
| Trimethylated Analog of 2 | 3 N-Me groups | RRCK | 2.5 | [8] |
| Somatostatin (B550006) Analog | None | Caco-2 | < 1 | [9] |
| Tri-N-methylated Analog | 3 N-Me groups | Caco-2 | > 10 | [9] |
| Cyclic Hexa-Ala Peptide | None | Caco-2 | < 1 | [10] |
| N-Methylated Derivatives | 1-5 N-Me groups | Caco-2 | up to > 10 | [10] |
RRCK: Rat Renal Cortical Kidney cell line
Table 3: Receptor Binding Affinity of N-Methylated Peptides
| Peptide/Analog | N-Methylation Site | Receptor | Binding Affinity (IC₅₀/Kd, nM) | Change in Affinity | Reference |
| Somatostatin Antagonist | None | hsst2 | 2.0 | - | [5] |
| N-Me-Lys(9) Analog | Lysine | hsst2 | 2.2 | No significant change | [5] |
| Somatostatin Antagonist | None | hsst5 | >1000 | - | [5] |
| N-Me-Lys(9) Analog | Lysine | hsst5 | 5.98 | Significant increase | [5] |
| Dermorphin Analog | None | μ-opioid | 0.35 | - | [5] |
| N-Me-Phe Analog | Phenylalanine | μ-opioid | 0.25 | Slight increase | [5] |
| RGD Analog | None | αvβ3 | 140 | - | [5] |
| N-Me-Val Analog | Valine | αvβ3 | 20 | 7-fold increase | [5] |
IC₅₀: Half maximal inhibitory concentration; Kd: Dissociation constant; hsst: human somatostatin receptor
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of N-methylated peptides.
Proteolytic Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases using High-Performance Liquid Chromatography (HPLC).
Materials:
-
N-methylated peptide and non-methylated control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, serum)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Peptide Solution Preparation: Dissolve the test peptide and control peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration appropriate for the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Reaction Incubation:
-
Add the peptide solution to a microcentrifuge tube.
-
Initiate the reaction by adding the protease solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of Mobile Phase B to elute the peptide.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-hour time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane.
Materials:
-
PAMPA plate (with a filter membrane coated with a lipid solution, e.g., phosphatidylcholine in dodecane)
-
Acceptor plate (96-well)
-
Donor plate (96-well)
-
Test compound solution (in a suitable buffer, e.g., PBS, with a low percentage of co-solvent like DMSO)
-
Acceptor buffer (e.g., PBS)
-
Lucifer yellow (as a membrane integrity marker)
-
Plate reader or LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Add the acceptor buffer to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Add the test compound solution to the donor plate wells. Include wells with Lucifer yellow as a control for membrane integrity.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). Also, measure the concentration of Lucifer yellow in the acceptor wells to ensure membrane integrity.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (with microporous membranes)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound solution (in transport buffer)
-
Lucifer yellow (as a marker for paracellular permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell® inserts.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayer. A high TEER value indicates the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow confirms the integrity of the monolayer.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = The rate of appearance of the compound on the receiver side
-
A = The surface area of the membrane
-
C₀ = The initial concentration of the compound in the donor chamber
-
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of an N-methylated peptide for its receptor.
Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known ligand)
-
N-methylated test peptide (unlabeled competitor)
-
Binding buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)
-
Scintillation fluid and a scintillation counter or a gamma counter
-
Glass fiber filters
Procedure:
-
Reaction Setup:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand and the cell membranes/purified receptor.
-
Add increasing concentrations of the unlabeled N-methylated test peptide.
-
Include control tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by N-methylated peptides and the workflows of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N-Methylation on Peptide Bioactivity: A Technical Guide to the Potential Mechanisms of Action of NF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of peptides is a cornerstone of modern drug development, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. One of the most effective modifications is N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone. This modification can profoundly alter the physicochemical properties of a peptide, influencing its conformation, proteolytic resistance, membrane permeability, and receptor interactions. This technical guide explores the potential mechanisms of action of the hypothetical N-methylated peptide, NF(N-Me)GA(N-Me)IL, by providing an in-depth overview of the general effects of N-methylation on peptide function. We will delve into the modulation of receptor affinity, the potential for altered signaling pathway activation, and the experimental protocols required to elucidate these mechanisms.
Introduction to N-Methylation in Peptide Drug Design
Peptide-based therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation and poor cell penetration.[1][2] N-methylation is a chemical modification that addresses these challenges by introducing a methyl group onto the nitrogen atom of the peptide bond.[2][3] This seemingly minor alteration can induce significant changes in the peptide's three-dimensional structure and hydrogen bonding capacity, leading to a cascade of advantageous effects.[1][4]
The benefits of N-methylation include:
-
Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonds necessary for enzyme recognition, thereby increasing the peptide's half-life in vivo.[1][3]
-
Improved Membrane Permeability: By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability.[1][5]
-
Conformational Constraint: The introduction of a methyl group restricts the rotational freedom of the peptide backbone, often locking it into a more bioactive conformation. This pre-organization can lead to increased receptor affinity and selectivity.[1][6]
The hypothetical peptide, this compound, features N-methylation at two positions. Understanding the potential impact of these modifications is crucial for predicting its biological activity and mechanism of action.
Potential Mechanisms of Action of N-Methylated Peptides
The mechanism of action of a peptide is intrinsically linked to its ability to interact with specific biological targets, such as receptors, enzymes, or ion channels. N-methylation can modulate these interactions in several ways.
Modulation of Receptor Binding and Signaling
N-methylation can significantly alter how a peptide binds to its receptor, which can be a G-protein coupled receptor (GPCR), a tyrosine kinase receptor, or other cell surface proteins.
-
Affinity and Selectivity: By inducing a more rigid and bioactive conformation, N-methylation can enhance the binding affinity of a peptide for its target receptor.[1] This conformational restriction can also improve selectivity for a specific receptor subtype, reducing off-target effects.[6][7] Conversely, if the induced conformation is not optimal for binding, a decrease in affinity can occur.[1]
-
Signaling Pathway Modulation: The conformational changes induced by N-methylation can alter the way the peptide-receptor complex interacts with downstream signaling molecules. This could potentially lead to biased agonism, where the peptide preferentially activates one signaling pathway over another.
Below is a diagram illustrating the potential impact of N-methylation on receptor binding and subsequent G-protein activation.
Figure 1: N-methylation can enhance receptor binding and signaling.
Interaction with Ion Channels
Some peptides exert their effects by modulating the activity of ion channels.[8] N-methylation could influence this interaction by:
-
Altering Pore Blockade: For peptides that act as pore blockers, the conformational rigidity imposed by N-methylation could lead to a more effective and prolonged blockade of the ion channel.
-
Modifying Gating Properties: N-methylated peptides might allosterically modulate the channel's gating mechanism, either promoting or inhibiting its opening in response to stimuli.
The following diagram depicts a hypothetical scenario of an N-methylated peptide interacting with an ion channel.
Figure 2: N-methylation may lead to more effective ion channel blockade.
Enzyme Inhibition
N-methylated peptides can also be designed to act as enzyme inhibitors.[9][10] The modification can enhance inhibitory potency through:
-
Improved Binding to the Active Site: A conformationally constrained peptide may fit more snugly into the enzyme's active site, leading to tighter binding and more potent inhibition.
-
Increased Resistance to Cleavage: Even if the peptide is a substrate for the enzyme, N-methylation can prevent its cleavage, effectively turning it into a competitive inhibitor.[1]
Quantitative Data on the Effects of N-Methylation
The impact of N-methylation on peptide properties can be quantified through various in vitro assays. The following tables summarize typical data that could be expected when comparing an unmodified peptide to its N-methylated analog, such as this compound.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide | Target Receptor | Kd (nM) |
| Unmodified Peptide | Receptor A | 50 |
| This compound | Receptor A | 5 |
| Unmodified Peptide | Receptor B | 100 |
| This compound | Receptor B | 200 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of N-Methylation on Proteolytic Stability
| Peptide | Half-life in Human Serum (hours) |
| Unmodified Peptide | 0.5 |
| This compound | 8 |
Data are hypothetical and for illustrative purposes.
Table 3: Effect of N-Methylation on Membrane Permeability
| Peptide | PAMPA Permeability (10-6 cm/s) |
| Unmodified Peptide | 0.2 |
| This compound | 2.5 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
To experimentally determine the mechanism of action of an N-methylated peptide like this compound, a series of well-defined assays are required.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of the N-methylated peptide for its target receptor by assessing its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., 125I-labeled peptide)
-
Unlabeled N-methylated peptide (competitor)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Methodology:
-
Prepare serial dilutions of the unlabeled N-methylated peptide.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled peptide.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can be converted to a Ki (inhibition constant).
GPCR Activation Assay (cAMP Measurement)
This assay determines whether the N-methylated peptide acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[11]
Materials:
-
Cells expressing the target GPCR
-
N-methylated peptide
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Methodology:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
For Gs-coupled receptors, treat the cells with varying concentrations of the N-methylated peptide.
-
For Gi-coupled receptors, pre-treat the cells with varying concentrations of the N-methylated peptide, then stimulate with a fixed concentration of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Ion Channel Electrophysiology (Patch-Clamp)
This technique directly measures the effect of the N-methylated peptide on ion channel activity.[12][13]
Materials:
-
Cells expressing the target ion channel
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
N-methylated peptide
Methodology:
-
Culture the cells on coverslips.
-
Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Establish a whole-cell recording configuration.
-
Apply voltage protocols to elicit ion channel currents.
-
Perfuse the cells with a solution containing the N-methylated peptide and record any changes in the current amplitude, kinetics, or voltage-dependence.
-
Analyze the data to determine the mechanism of channel modulation (e.g., pore block, altered gating).
Enzyme Inhibition Assay
This assay measures the ability of the N-methylated peptide to inhibit the activity of a target enzyme.[14][15]
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
N-methylated peptide (inhibitor)
-
Assay buffer
-
Detection system (e.g., spectrophotometer, fluorometer)
Methodology:
-
In a multi-well plate, incubate the enzyme with varying concentrations of the N-methylated peptide.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product over time using the appropriate detection method.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration to determine the IC50.
Workflow for Characterizing N-Methylated Peptides
The following diagram outlines a logical workflow for the synthesis and characterization of an N-methylated peptide like this compound.
Figure 3: A comprehensive workflow for the development and characterization of N-methylated peptides.
Conclusion
N-methylation is a powerful and versatile strategy in peptide drug discovery for enhancing pharmacokinetic and pharmacodynamic properties.[2][3] While the specific mechanism of action of the hypothetical peptide this compound remains to be elucidated, the principles outlined in this guide provide a robust framework for its investigation. By systematically evaluating its effects on receptor binding, downstream signaling, ion channel activity, and enzyme function, researchers can uncover its therapeutic potential and pave the way for the development of novel, more effective peptide-based drugs. The detailed experimental protocols and logical workflows presented herein serve as a comprehensive resource for scientists and drug developers working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of NF(N-Me)GA(N-Me)IL Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the N-methylated peptide, NF(N-Me)GA(N-Me)IL, binding to a putative receptor. N-methylation is a key chemical modification in peptide drug design, enhancing proteolytic stability and membrane permeability. However, it also introduces significant challenges for computational modeling due to increased conformational rigidity and the potential for cis/trans isomerization of the peptide bond. This document outlines a systematic approach, from initial target identification and model preparation to detailed molecular docking and dynamics simulations, for predicting the binding mode and affinity of this novel peptide. The methodologies are designed to be a practical guide for researchers engaged in the computational design and analysis of N-methylated peptide therapeutics.
Introduction: The Challenge and Opportunity of N-Methylated Peptides
Peptides offer high specificity and potency as therapeutic agents but are often limited by poor pharmacokinetic properties. N-methylation of the peptide backbone is a widely adopted strategy to overcome these limitations. The introduction of a methyl group on the amide nitrogen can induce a range of beneficial effects, including:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, prolonging the peptide's half-life in vivo.
-
Improved Membrane Permeability: N-methylation can mask the hydrogen-bonding capacity of the amide proton, reducing the desolvation penalty associated with crossing cell membranes.
-
Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity.
However, these same modifications present unique challenges for computational modeling. The conformational landscape of N-methylated peptides is more complex, and standard force fields may not accurately capture the energetics of the N-methylated peptide bond. This guide provides a detailed workflow for addressing these challenges in the context of the novel peptide this compound.
Target Identification and Model Preparation
As this compound is a novel peptide, a primary step is the identification of a putative biological target. In the absence of experimental data, several computational and experimental strategies can be employed.
Putative Target Identification Strategies
-
Sequence Homology Searches: Comparing the peptide sequence to known bioactive peptides in databases like PepBank can suggest potential receptor families.
-
Reverse Docking: Screening the peptide against a library of known protein structures to identify potential binding partners.
-
Phenotypic Screening: Experimental assays to observe the effect of the peptide on cell behavior can narrow down the potential pathways and, consequently, the receptors involved.
-
Affinity Chromatography-Mass Spectrometry: An experimental technique where the immobilized peptide is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
For the purpose of this guide, we will hypothesize that this compound is an antagonist of the NLRP3 inflammasome , a key mediator of inflammation. Recent studies have implicated the NLRP3 inflammasome in various inflammatory and autoimmune disorders, making it a relevant therapeutic target. Specifically, we will model the binding of our peptide to the NACHT domain of NLRP3, a critical region for its oligomerization and activation.
Preparation of the Receptor and Ligand Structures
Accurate model preparation is crucial for the success of any in silico study.
Receptor Preparation:
-
Obtain the Crystal Structure: The 3D structure of the human NLRP3 NACHT domain can be obtained from the Protein Data Bank (PDB).
-
Pre-processing: The PDB file should be cleaned by removing water molecules, co-factors, and any existing ligands. Missing residues and side chains should be modeled in using tools like Modeller or the protein preparation wizard in Schrödinger Maestro.
-
Protonation: The protonation states of ionizable residues should be assigned at a physiological pH of 7.4.
Ligand Preparation:
-
3D Structure Generation: The 3D structure of this compound will be built using a molecular builder.
-
N-methylation: The N-methyl groups will be added to the specified residues (Phenylalanine and Alanine).
-
Conformational Sampling: Due to the flexibility of peptides, it is essential to generate a diverse ensemble of low-energy conformations. This can be achieved through a combination of molecular mechanics and dynamics simulations. The cis/trans isomerization of the N-methylated peptide bonds should be explicitly considered during this step.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Given the flexibility of peptides, a multi-stage docking protocol is recommended.
Docking Workflow
-
Binding Site Prediction: If the binding site is unknown, tools like SiteMap or PepSite can be used to predict putative binding pockets on the NLRP3 NACHT domain.
-
Global Docking: A global docking approach, where the entire receptor surface is searched, can be used to identify potential binding regions without prior knowledge of the binding site.
-
Focused Docking: Once a putative binding region is identified, a more focused and computationally intensive docking protocol can be applied to refine the binding pose.
-
Scoring and Clustering: The resulting docking poses should be scored using a suitable scoring function and clustered based on their root-mean-square deviation (RMSD). The top-scoring and most populated clusters represent the most likely binding modes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the peptide-receptor complex, allowing for the assessment of binding stability and the characterization of key interactions.
MD Simulation Protocol
-
System Setup: The top-ranked docked complex is solvated in a periodic box of water molecules (e.g., TIP3P model), and counter-ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field that is well-parameterized for both proteins and N-methylated peptides should be chosen. The AMBER ff14SB force field is a suitable choice for the protein, while specialized parameters may be needed for the N-methylated residues.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.
-
Production Run: A long production simulation (e.g., 100-500 ns) is performed to sample the conformational space of the complex.
-
Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex (RMSD), identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and calculate the binding free energy.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Parameter | Value | Method | Notes |
| Docking Score | -8.5 kcal/mol | Glide SP | Top-ranked pose in the most populated cluster. |
| MM-GBSA dG Bind | -55.2 ± 5.8 kcal/mol | MM-GBSA | Calculated from the last 50 ns of the MD trajectory. |
| RMSD (Peptide) | 1.8 ± 0.3 Å | MD Simulation | Cα atoms, relative to the initial docked pose. |
| Key H-Bonds | Arg351, Gln488 | MD Simulation | Occupancy > 50% |
| Key Hydrophobic Contacts | Leu355, Val431, Ile511 | MD Simulation | Residues on NLRP3 interacting with peptide side chains. |
Table 1: Summary of In Silico Binding Data for this compound with the NLRP3 NACHT Domain.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the in silico predictions.
Peptide Synthesis
This compound will be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. N-methylated amino acids will be incorporated using commercially available Fmoc-protected N-methylated amino acid derivatives. The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Receptor-Ligand Binding Assays
6.2.1. Radioligand Binding Assay
This assay will be used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).
-
Radiolabeling: A derivative of this compound will be synthesized with a tyrosine residue for radioiodination with ¹²⁵I.
-
Assay Setup: A constant amount of purified NLRP3 NACHT domain will be incubated with increasing concentrations of the radiolabeled peptide.
-
Non-specific Binding: A parallel set of incubations will be performed in the presence of a large excess of unlabeled peptide to determine non-specific binding.
-
Separation: Bound and free radioligand will be separated by filtration.
-
Detection: The amount of bound radioactivity will be quantified using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax are determined by non-linear regression analysis of the saturation binding curve.
6.2.2. Surface Plasmon Resonance (SPR)
SPR will be used to measure the kinetics of binding (association and dissociation rates).
-
Immobilization: The purified NLRP3 NACHT domain will be immobilized on a sensor chip.
-
Binding: A solution of this compound at various concentrations is flowed over the chip, and the change in the refractive index at the surface is measured in real-time.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the peptide from the receptor.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Visualization of Workflows and Pathways
In Silico Modeling Workflow
In Silico Modeling Workflow for Peptide-Receptor Binding.
Putative NLRP3 Inflammasome Signaling Pathway
Hypothesized Antagonistic Action on the NLRP3 Signaling Pathway.
Conclusion
The in silico modeling of N-methylated peptides like this compound presents a complex but rewarding challenge. By following a systematic workflow that combines target identification, robust model preparation, advanced docking, and molecular dynamics simulations, it is possible to generate high-confidence models of peptide-receptor binding. These computational predictions, when integrated with experimental validation, can significantly accelerate the design and optimization of novel peptide therapeutics. This guide provides a foundational framework for researchers to embark on such studies, ultimately contributing to the development of next-generation peptide-
N-Methylated Peptides: A Technical Guide to Enhancing Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the physicochemical properties and stability of N-methylated peptides. The specific peptide sequence, NF(N-Me)GA(N-Me)IL, is used as a representative example to illustrate the principles and methodologies discussed. Quantitative data presented herein is illustrative and based on general trends observed for N-methylated peptides, as specific experimental data for this compound is not publicly available.
Introduction: The Power of N-Methylation
Peptides offer significant therapeutic potential due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low membrane permeability, and conformational flexibility.[1][2][3] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[1][4] This modification can profoundly influence the physicochemical and biological properties of peptides, making it a critical tool in modern drug design.[1][3] By strategically introducing N-methylation, as in the hypothetical peptide this compound, researchers can enhance proteolytic stability, modulate lipophilicity, and constrain the peptide into a bioactive conformation.[1][4][5]
Physicochemical Properties of N-Methylated Peptides
N-methylation induces key changes in the physicochemical properties of a peptide. These modifications are crucial for improving its drug-like characteristics.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1][6] Proteases, which are responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonds. N-methylation removes the amide proton, disrupting this recognition and sterically hindering the protease from accessing the cleavage site.[1]
Table 1: Illustrative Proteolytic Stability of NFGAIL vs. This compound
| Peptide Sequence | Modification | Half-life in Human Plasma (t½, hours) |
| NFGAIL | Unmodified | < 1 |
| This compound | N-methylated Glycine and Isoleucine | > 24 |
Note: Data is representative and intended for comparative purposes.
Modulated Lipophilicity and Membrane Permeability
N-methylation generally increases the lipophilicity of a peptide by removing a hydrogen bond donor and introducing a hydrophobic methyl group.[4][7] This can lead to improved membrane permeability, a critical factor for oral bioavailability and targeting intracellular proteins.[2][8][9] The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) are common measures of lipophilicity.
Table 2: Illustrative Lipophilicity of NFGAIL vs. This compound
| Peptide Sequence | Modification | Calculated LogP |
| NFGAIL | Unmodified | -2.5 |
| This compound | N-methylated Glycine and Isoleucine | -1.0 |
Note: Data is representative and intended for comparative purposes.
Conformational Constraint
The introduction of a methyl group on the peptide backbone sterically hinders rotation around the Cα-N bond, restricting the available conformational space.[1][10] This "conformational constraint" can lock the peptide into a bioactive conformation, potentially enhancing its binding affinity and selectivity for its target receptor.[1][10] N-methylation can also favor the cis amide bond conformation, which is less common in unmodified peptides but can be crucial for mimicking specific protein structures.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of N-methylated peptides, which can be adapted for a specific peptide like this compound.
Synthesis of N-Methylated Peptides
N-methylated peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[11][12] The synthesis of N-methylated amino acids can be performed in solution prior to their incorporation into the peptide chain on a solid support.[2]
General Steps for SPPS of this compound:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. For N-methylated residues, use pre-synthesized Fmoc-N-Me-amino acids.
-
Deprotection: Remove the Fmoc protecting group after each coupling step.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Proteolytic Stability Assay
This assay evaluates the resistance of the peptide to degradation by proteases found in biological fluids like human plasma or serum.[11][12][13]
Protocol:
-
Incubation: Incubate the N-methylated peptide (e.g., this compound) and its unmodified counterpart in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Protein Precipitation: Stop the enzymatic reaction by adding a precipitation agent like acetonitrile (B52724) or trichloroacetic acid to each aliquot.[11]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide at each time point.[11][12]
-
Half-life Calculation: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½).[1]
Lipophilicity Determination by RP-HPLC
The retention time of a peptide on a reverse-phase HPLC column can be correlated with its lipophilicity.[14][15]
Protocol:
-
Instrumentation: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient of a polar solvent (e.g., water with 0.1% TFA) and a non-polar solvent (e.g., acetonitrile with 0.1% TFA).
-
Analysis: Inject the peptide and measure its retention time. A longer retention time indicates greater lipophilicity.
-
Calibration (Optional): For a more quantitative measure, a calibration curve can be generated using compounds with known LogP values.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of an N-methylated peptide.
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.
Generalized Signaling Pathway
This diagram shows a generalized G-protein coupled receptor (GPCR) signaling pathway that could be activated by a bioactive peptide. N-methylation can enhance the peptide's affinity for the receptor, leading to a more robust downstream signal.
Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.
Conclusion
N-methylation is a versatile and powerful tool in peptide chemistry and drug discovery. By strategically introducing methyl groups into the peptide backbone, as exemplified by the hypothetical peptide this compound, researchers can systematically modulate key physicochemical properties. This leads to enhanced proteolytic stability, improved membrane permeability, and constrained conformation, which can ultimately result in peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and evaluation of N-methylated peptides for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early Research on NF(N-Me)GA(N-Me)IL Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloidogenic peptides is a hallmark of several debilitating diseases, including type 2 diabetes and Alzheimer's disease. The human islet amyloid polypeptide (hIAPP), and specifically its highly amyloidogenic fragment NFGAIL, has been a focal point of research to understand and inhibit this pathological process. A promising strategy to modulate the properties of such peptides is N-methylation, a chemical modification that can enhance proteolytic stability, increase membrane permeability, and alter aggregation propensity. This technical guide provides a comprehensive overview of the early research and literature concerning N-methylated analogs of the NFGAIL sequence, with a particular focus on the doubly N-methylated analog, NF(N-Me)GA(N-Me)IL. We will delve into the synthesis, biological activity, and the experimental methodologies used to characterize these promising therapeutic candidates.
The Impact of N-Methylation on Peptide Properties
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, has profound effects on the physicochemical and biological properties of peptides. This modification can:
-
Enhance Proteolytic Stability: By removing the amide proton, a key recognition site for many proteases, N-methylation can significantly increase the in vivo half-life of peptides.
-
Increase Lipophilicity and Membrane Permeability: The addition of a methyl group increases the hydrophobicity of the peptide, which can facilitate its passage across cellular membranes.
-
Modulate Conformation: N-methylation restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures. This can influence binding affinity and biological activity.
-
Inhibit Amyloid Aggregation: The disruption of the hydrogen-bonding network essential for β-sheet formation is a key mechanism by which N-methylation can inhibit amyloid fibrillogenesis. N-methylated peptides can act as "capping agents," binding to the growing ends of amyloid fibrils and preventing further elongation.
The this compound Analog: A Case Study
The NFGAIL sequence (hIAPP 22-27) is a critical amyloidogenic core within the full-length hIAPP. Early research into modifying this sequence to prevent aggregation led to the synthesis and investigation of N-methylated analogs. A significant finding was the development of the doubly N-methylated analog, H-F(N-Me)GA(N-Me)IL-OH.
Biological Activity and Inhibition of Aggregation
Studies have shown that the H-F(N-Me)GA(N-Me)IL-OH analog does not form fibrous structures on its own.[1][2] Furthermore, it has been demonstrated to be an effective inhibitor of the aggregation of other amyloidogenic fragments of hIAPP.[1][2] For instance, the aggregation of the hIAPP fragment 23-27 was significantly inhibited by the presence of H-F(N-Me)GA(N-Me)IL-OH.[2] This inhibitory effect is attributed to the disruption of the hydrogen bonding required for β-sheet formation, a critical step in amyloid fibril assembly.[3]
Quantitative Data Summary
Although specific quantitative data for this compound is sparse in early literature, the following table summarizes the key qualitative findings and provides a template for future quantitative analysis.
| Analog | Sequence | Aggregation Propensity | Inhibition of hIAPP Fragment Aggregation | Cytotoxicity |
| NFGAIL (Wild-Type) | H-NFGAIL-OH | High | N/A | Cytotoxic |
| This compound | H-F(N-Me)GA(N-Me)IL-OH | Does not form fibrils [1][2] | Inhibits aggregation of hIAPP fragments (e.g., 23-27) [2] | Reduced (presumed) |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of N-methylated NFGAIL analogs, based on established protocols for similar amyloidogenic peptides.
Synthesis of N-Methylated Peptides
On-Resin N-Methylation Protocol
This method allows for the site-specific introduction of N-methylation during solid-phase peptide synthesis (SPPS).
-
Standard Fmoc-SPPS: The linear peptide is assembled on a suitable resin using standard Fmoc chemistry.
-
Orthogonal Protection: The amino acid residue to be N-methylated is introduced with an orthogonal protecting group on the backbone amide, such as the o-nitrobenzenesulfonyl (oNBS) group.
-
Alkylation: The protected peptide on resin is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Deprotection: The oNBS group is removed using a thiol, such as 2-mercaptoethanol, and a base.
-
Continuation of SPPS: The synthesis is continued to obtain the full-length N-methylated peptide.
-
Cleavage and Purification: The final peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Aggregation Assays
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring amyloid fibril formation in real-time.
-
Peptide Preparation: Lyophilized peptides are dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), to dissociate any pre-existing aggregates, and then the solvent is evaporated. The peptide film is then dissolved in the assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup: The peptide solution is mixed with a Thioflavin T stock solution in a 96-well black plate.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence is measured at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: The increase in fluorescence intensity over time is indicative of amyloid fibril formation. The lag time, elongation rate, and final plateau of the aggregation curve can be determined. For inhibition assays, different concentrations of the N-methylated analog are co-incubated with the aggregating peptide.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of amyloid peptides.
-
Cell Culture: Pancreatic β-cells (or other relevant cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: Cells are treated with various concentrations of the amyloid peptide and the N-methylated analogs for a specified period (e.g., 24-48 hours).
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathways and Visualization
Amyloid-induced cytotoxicity is a complex process involving multiple cellular signaling pathways. Oligomers of amyloidogenic peptides like hIAPP can interact with the cell membrane, leading to membrane disruption, ion dysregulation, oxidative stress, and ultimately, apoptosis.[4][5]
Key Signaling Pathways in Amyloid-Induced Cell Death
-
Extrinsic Apoptosis Pathway: Amyloid oligomers can bind to death receptors on the cell surface, such as the Fas receptor, leading to the activation of caspase-8 and the downstream executioner caspase-3.[6]
-
Intrinsic (Mitochondrial) Apoptosis Pathway: Membrane permeabilization and the influx of ions like Ca2+ can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[4]
-
ER Stress Pathway: The accumulation of misfolded proteins can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[4]
-
Oxidative Stress: The interaction of amyloid oligomers with the cell membrane can generate reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[4]
Diagrammatic Representations
The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: Overview of hIAPP-induced cytotoxicity pathways.
Caption: General experimental workflow for studying N-methylated analogs.
Conclusion
Early research into N-methylated analogs of the amyloidogenic NFGAIL peptide fragment has provided a strong foundation for the development of novel therapeutics for amyloid-related diseases. The doubly N-methylated analog, this compound, stands out as a promising lead compound due to its inability to form amyloid fibrils and its capacity to inhibit the aggregation of other amyloidogenic peptides. The experimental protocols detailed in this guide provide a framework for the synthesis and comprehensive evaluation of such analogs. Future research should focus on obtaining detailed quantitative data on the inhibitory potency and cytotoxicity of these compounds, as well as further elucidating the precise molecular mechanisms by which they exert their protective effects. The continued exploration of N-methylation as a strategy to combat amyloidogenesis holds significant promise for addressing the unmet medical needs of patients with these devastating diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. N-Methylated Analogs of hIAPP Fragments 18-22, 23-27, 33-37 Inhibit Aggregation of the Amyloidogenic Core of the Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. On the Environmental Factors Affecting the Structural and Cytotoxic Properties of IAPP Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structure, Membrane Interactions, and Toxicity of the Islet Amyloid Polypeptide in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylation: A Core Strategy for Enhancing Peptide Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often curtailed by inherent limitations such as poor metabolic stability, low membrane permeability, and conformational flexibility, which can lead to diminished receptor affinity. A key chemical modification strategy, N-methylation, has emerged as a powerful tool to systematically address these challenges. This technique, involving the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, profoundly influences the physicochemical and biological properties of peptides, making it an indispensable tool in modern drug design and development.[1] This guide provides a comprehensive overview of the multifaceted role of N-methylation in shaping peptide function, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
The Impact of N-Methylation on Peptide Properties
N-methylation instigates a series of structural and functional changes in peptides, leading to enhanced therapeutic potential. These modifications primarily affect conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity.
Conformational Control and Pre-organization
The introduction of a methyl group onto the amide nitrogen sterically hinders rotation around the Cα-N bond, thereby restricting the available conformational space.[1] This "conformational constraint" can lock the peptide into its bioactive conformation, which is the specific three-dimensional structure required for optimal interaction with its biological target.[1] This pre-organization reduces the entropic penalty of binding, often leading to enhanced receptor affinity and selectivity.[1]
One of the key conformational effects of N-methylation is its influence on the cis/trans isomerization of the amide bond. While the trans conformation is energetically favored in most unmodified peptides, N-methylation can increase the propensity for the cis conformation, a feature that can be crucial for mimicking protein turns or for precise engagement with a receptor's binding pocket.[1] Furthermore, the removal of the amide proton eliminates its ability to act as a hydrogen bond donor, disrupting intramolecular hydrogen bonding networks and significantly altering the peptide's secondary structure and overall folding.
Enhanced Proteolytic Stability
A significant advantage of N-methylation is the marked increase in the resistance of peptides to enzymatic degradation by proteases. Proteases recognize and bind to the peptide backbone through a series of interactions, including hydrogen bonding with the amide protons. By replacing these protons with methyl groups, N-methylation effectively disrupts this recognition process, shielding the peptide from proteolytic cleavage and extending its in vivo half-life.
Improved Membrane Permeability and Oral Bioavailability
The ability of a therapeutic agent to cross cellular membranes is a critical determinant of its oral bioavailability and overall efficacy. N-methylation can significantly enhance membrane permeability through several mechanisms:
-
Reduced Hydrogen Bonding Capacity: The elimination of the amide proton reduces the peptide's overall capacity to form hydrogen bonds with surrounding water molecules. This lowers the desolvation penalty associated with transitioning from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.
-
Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the peptide, promoting its partitioning into the cell membrane.
-
Conformational Masking: By inducing more compact, folded conformations, N-methylation can effectively shield polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.
These combined effects have been shown to drastically improve the intestinal permeability and even lead to significant oral bioavailability for some N-methylated peptides. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin (B550006) analog, exhibited 10% oral bioavailability. In another study, a cyclic hexapeptide with three N-methyl groups demonstrated an oral bioavailability of 28% in rats.
Modulation of Receptor Affinity and Selectivity
The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the modification. By locking the peptide into a bioactive conformation, N-methylation can lead to a significant enhancement in receptor affinity. However, if the induced conformation is not compatible with the receptor's binding pocket, a decrease in affinity may be observed. This highlights the importance of a systematic "N-methyl scan," where different positions on the peptide backbone are methylated to identify the optimal sites for improving biological activity.
Furthermore, N-methylation can be a powerful tool for fine-tuning the selectivity of a peptide for a specific receptor subtype. By creating unique conformational preferences, it is possible to design peptides that bind with high affinity to the desired target while minimizing off-target interactions.
Quantitative Data on the Effects of N-Methylation
The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key peptide properties.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide/Analog | Target Receptor | Modification | Binding Affinity (IC50/Ki, nM) | Fold Change |
| Endothelin C-terminal hexapeptide | Endothelin Receptor | Unmodified | 40 | - |
| N-Me-Ile¹⁹-Endothelin C-terminal hexapeptide | Endothelin Receptor | N-methylation at Ile¹⁹ | 10 | 4-fold increase |
| Somatostatin | Somatostatin Receptor 2 (SSTR2) | Unmodified | 0.23 | - |
| Octreotide (modified somatostatin analog) | Somatostatin Receptor 2 (SSTR2) | D-Trp, D-Phe, N-terminal modification | 0.56 | ~2.4-fold decrease |
| SIM peptide | SUMO | Unmodified | Reference | - |
| Me-Ile2712-SIM peptide | SUMO | N-methylation at Ile2712 | Lower K_D | Increased affinity |
| Me-Lys2717-SIM peptide | SUMO | N-methylation at Lys2717 | Lower K_D | Increased affinity |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Effect of N-Methylation on Proteolytic Stability
| Peptide/Analog | Protease | Modification | Half-life (t½) |
| Endothelin C-terminal hexapeptide | Rat intestinal perfusate | Unmodified | 10.6 min |
| N-Me-Ile¹⁹-Endothelin C-terminal hexapeptide | Rat intestinal perfusate | N-methylation at Ile¹⁹ | 538 min |
| G-A-L-A (Illustrative) | Trypsin | Unmodified | 0.5 hours |
| G-(α-Me)A-L-A (Illustrative) | Trypsin | Alpha-methylation | > 24 hours |
| Y-G-G-F-L (Illustrative) | Chymotrypsin | Unmodified | 1.2 hours |
| Y-G-G-F-(α-Me)L (Illustrative) | Chymotrypsin | Alpha-methylation | 18 hours |
Note: Illustrative data is provided to demonstrate the expected trend. Actual values will vary based on the specific peptide and experimental conditions.
Table 3: Effect of N-Methylation on Membrane Permeability
| Peptide/Analog | Assay | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Cyclic Peptide 1 | Caco-2 | Unmodified | 1 |
| N-Me-Cyclic Peptide 15 | Caco-2 | N-methylated | 21 |
| Somatostatin Analog | Caco-2 | Unmodified | Low |
| Triple-N-methylated Somatostatin Analog | Caco-2 | Triple N-methylation | 4 |
| Sanguinamide A analog | PAMPA | N-methylation at Ala2-NH | Significantly Reduced |
| Sanguinamide A analog | PAMPA | N-methylation at Phe3-NH | Dramatically Improved |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides. The following sections provide overviews of key experimental protocols.
Synthesis of N-Methylated Peptides: On-Resin Methylation
On-resin N-methylation is a streamlined approach that avoids the need to synthesize individual N-methylated amino acid building blocks. A common and robust method is the Fukuyama-Mitsunobu reaction.
Protocol: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
-
Nosylation: The peptide-resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF). The backbone amide is then protected by treating the resin with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and a base such as collidine in dichloromethane (B109758) (DCM).
-
Methylation: The nosylated peptide-resin is then treated with a solution of triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and methanol (B129727) in tetrahydrofuran (B95107) (THF).
-
Deprotection: The nosyl protecting group is removed by treating the resin with a solution containing β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Iteration: These steps are repeated for each amino acid residue that requires N-methylation.
A simplified workflow for on-resin N-methylation is depicted below.
Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput in vitro tool used to predict passive membrane permeability.
Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The test peptide is dissolved in a buffer solution in a donor plate. An acceptor plate is filled with a fresh buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a specific period (e.g., 2-16 hours).
-
Quantification: The concentration of the peptide that has permeated from the donor to the acceptor plate is quantified using methods like LC-MS or UV/Vis spectrophotometry.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentration of the peptide in the donor and acceptor wells over time.
A diagram illustrating the PAMPA workflow is provided below.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.
Protocol: Caco-2 Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated and polarized cell monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test peptide is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure the amount of peptide that has crossed the cell layer. To assess active efflux, the experiment can also be performed in the reverse direction (BL to AP).
-
Quantification: The concentration of the peptide is determined using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 typically indicates active efflux.
The workflow for the Caco-2 permeability assay is outlined in the diagram below.
Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by specific proteases.
Protocol: Proteolytic Stability Assay using Trypsin
-
Peptide Solution: A stock solution of the peptide is prepared in an appropriate assay buffer (e.g., 50mM ammonium (B1175870) bicarbonate, pH 7.8).
-
Enzyme Addition: A solution of trypsin is added to the peptide solution at a specific protease-to-protein ratio (e.g., 1:20 to 1:100 w/w).
-
Incubation: The reaction mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding an acid, such as formic acid or trifluoroacetic acid (TFA).
-
Analysis: The amount of remaining intact peptide at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Half-life Determination: The half-life (t½) of the peptide is determined by plotting the percentage of intact peptide versus time.
The general workflow for a proteolytic stability assay is shown below.
Signaling Pathways of N-Methylated Peptide Targets
N-methylated peptides often target G protein-coupled receptors (GPCRs), such as somatostatin and opioid receptors. Understanding the signaling pathways of these receptors is crucial for rational drug design.
Somatostatin Receptor Signaling
Somatostatin receptors (SSTRs) are a family of five GPCR subtypes (SSTR1-5) that mediate the inhibitory effects of the peptide hormone somatostatin. Upon ligand binding, SSTRs couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can inhibit hormone secretion and cell proliferation. SSTRs can also activate other signaling pathways, including the stimulation of phosphotyrosine phosphatases (PTPs) and modulation of the mitogen-activated protein kinase (MAPK) cascade.
The diagram below illustrates a simplified somatostatin receptor signaling pathway.
Opioid Receptor Signaling
Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are also GPCRs that are major targets for pain management. Similar to SSTRs, they primarily couple to Gi/o proteins upon activation by opioid peptides (or their N-methylated analogs). This leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Additionally, the Gβγ subunits of the G protein can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Opioid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of other signaling cascades, such as the MAPK/ERK pathway. Ligands that preferentially activate G protein signaling over β-arrestin recruitment are known as "biased agonists" and are being explored as a strategy to develop safer opioid analgesics with fewer side effects.
A simplified diagram of the opioid receptor signaling pathway is presented below.
Conclusion
N-methylation is a versatile and potent strategy in peptide chemistry and drug discovery. By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key properties, including conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity. The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for the application of N-methylation in the development of next-generation peptide drugs.
References
An In-depth Technical Guide to NF(N-Me)GA(N-Me)IL and its Interplay with the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges.[1][2][3] Its dysregulation is a hallmark of numerous chronic diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the NF-κB pathway and explores the inhibitory potential of a novel N-methylated peptide, NF(N-Me)GA(N-Me)IL. We will delve into its hypothetical mechanism of action, present putative quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel modulators of the NF-κB signaling cascade.
The NF-κB Signaling Pathway: A Dual-Edged Sword
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2).[5] These proteins form various homodimers and heterodimers that, upon activation, translocate to the nucleus to regulate the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[2][6] The activity of NF-κB is tightly controlled by two major signaling pathways: the canonical and the non-canonical pathways.
The Canonical Pathway
The canonical pathway is the most common route for NF-κB activation, typically triggered by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs).[5][7] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα.[3][8]
Upon stimulation, the IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.[6] The activated IKK complex then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[2][8] The degradation of IκBα exposes a nuclear localization signal (NLS) on the NF-κB dimer, facilitating its translocation into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby initiating their transcription.[5]
Caption: The Canonical NF-κB Signaling Pathway.
The Non-Canonical Pathway
The non-canonical pathway is activated by a more limited set of stimuli, including lymphotoxin β and B-cell activating factor (BAFF).[5] This pathway is crucial for the development of lymphoid organs and B-cell maturation.[5][6] It relies on the activation of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates an IKKα homodimer.[6] This leads to the phosphorylation and processing of the p100 precursor protein to its mature p52 form. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate a distinct set of target genes.[5]
This compound: A Novel Peptide Inhibitor
This compound is a novel, synthetically designed peptide with N-methylated amino acids. N-methylation is a chemical modification known to enhance peptide stability, cell permeability, and biological activity. The therapeutic hypothesis is that this compound acts as a potent and specific inhibitor of the canonical NF-κB pathway.
Hypothetical Mechanism of Action
It is postulated that this compound exerts its inhibitory effect by directly targeting the IKK complex, preventing the phosphorylation of IκBα. By binding to a critical site on the IKK complex, the peptide would allosterically inhibit its kinase activity. This would lead to the stabilization of the IκBα-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation and subsequent transcriptional activity of NF-κB.
Caption: Hypothetical mechanism of NF-κB inhibition.
Quantitative Data Summary (Hypothetical)
The following tables summarize the hypothetical quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Cell Line | Stimulant | IC50 (nM) |
| NF-κB Luciferase Reporter | HEK293T | TNF-α (10 ng/mL) | 50 |
| IL-6 ELISA | THP-1 | LPS (100 ng/mL) | 75 |
| IκBα Phosphorylation | HeLa | TNF-α (10 ng/mL) | 60 |
Table 2: Binding Affinity
| Binding Partner | Technique | Kd (nM) |
| IKKβ | Surface Plasmon Resonance | 120 |
| NEMO | Microscale Thermophoresis | 250 |
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 3000
-
DMEM with 10% FBS
-
This compound
-
TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.[9][10][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[9]
-
Calculate the percentage of NF-κB inhibition for each concentration of the peptide and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its DNA consensus sequence.
Materials:
-
Nuclear protein extracts from treated and untreated cells
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Unlabeled (cold) NF-κB consensus oligonucleotide
-
Poly(dI-dC)
-
EMSA binding buffer
-
6% non-denaturing polyacrylamide gel
-
TBE buffer
-
Chemiluminescent nucleic acid detection module
Protocol:
-
Prepare nuclear extracts from cells pre-treated with this compound and stimulated with TNF-α.[12]
-
Incubate the nuclear extracts (5-10 µg) with poly(dI-dC) in EMSA binding buffer for 10 minutes on ice to block non-specific binding.[12]
-
For competition assays, add a 100-fold molar excess of unlabeled cold probe and incubate for another 10 minutes.
-
Add the biotin-labeled NF-κB probe to the reaction mixture and incubate for 20 minutes at room temperature.
-
Resolve the protein-DNA complexes on a 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.[12]
-
Transfer the separated complexes to a nylon membrane.
-
Detect the biotin-labeled DNA by chemiluminescence according to the manufacturer's protocol. The intensity of the shifted band corresponds to the amount of active NF-κB.[12]
Western Blotting for IκBα Degradation
This technique is used to assess the levels of total and phosphorylated IκBα.
Materials:
-
Whole-cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Prepare whole-cell lysates from cells treated with this compound and stimulated with TNF-α for various time points.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total IκBα and β-actin (as a loading control).
Co-Immunoprecipitation (Co-IP) for IKK-NEMO Interaction
Co-IP is used to study the interaction between proteins, in this case, to see if the peptide disrupts the IKK complex.
Materials:
-
Cell lysates
-
Anti-IKKβ antibody
-
Protein A/G magnetic beads
-
Co-IP lysis and wash buffers
-
Elution buffer
-
Primary antibodies (anti-IKKβ, anti-NEMO)
Protocol:
-
Lyse cells treated with or without this compound using a non-denaturing Co-IP lysis buffer.[13]
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.[14]
-
Incubate the pre-cleared lysates with an anti-IKKβ antibody or an isotype control IgG overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[15]
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.[13]
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against IKKβ and NEMO to assess their interaction.
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of this compound.
Caption: Workflow for characterizing a novel NF-κB inhibitor.
Conclusion
The N-methylated peptide this compound represents a promising, albeit hypothetical, therapeutic candidate for the targeted inhibition of the NF-κB signaling pathway. The proposed mechanism of action, centered on the direct inhibition of the IKK complex, offers a specific and potent means of controlling downstream inflammatory and pro-survival signaling. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other novel NF-κB inhibitors. Further investigation, including in vivo efficacy and safety studies, will be crucial in determining the ultimate therapeutic potential of this compound in the treatment of NF-κB-driven diseases.
References
- 1. raybiotech.com [raybiotech.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bosterbio.com [bosterbio.com]
- 4. scbt.com [scbt.com]
- 5. NF-kB pathway overview | Abcam [abcam.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EMSA [celldeath.de]
- 13. assaygenie.com [assaygenie.com]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of NF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide sequence NF(N-Me)GA(N-Me)IL, containing N-methylated amino acids, represents a class of peptides with significant therapeutic potential. N-methylation of the peptide backbone can enhance crucial pharmacokinetic properties, including increased metabolic stability, improved membrane permeability, and in some cases, enhanced oral bioavailability.[1][2][3][4] However, the synthesis of N-methylated peptides via solid-phase peptide synthesis (SPPS) presents unique challenges. The steric hindrance introduced by the N-methyl group can impede coupling reactions, leading to lower yields and the formation of deletion sequences.[1] Furthermore, sequences containing hydrophobic and N-methylated residues are prone to aggregation, which can further complicate the synthesis process.
These application notes provide a detailed protocol for the solid-phase synthesis of this compound using the widely adopted Fmoc/tBu strategy. The protocol incorporates specialized reagents and techniques to overcome the challenges associated with N-methylated residues and potential peptide aggregation.
Data Presentation: Key Reagents and Conditions
A summary of the recommended reagents and conditions for the successful synthesis of N-methylated peptides is presented in the table below. These have been selected based on their proven efficacy in overcoming the steric hindrance of N-methyl groups and minimizing side reactions.
| Parameter | Recommended Reagent/Condition | Rationale |
| Resin | Rink Amide Resin | For C-terminal amide functionality. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard procedure for Fmoc removal. |
| Coupling Reagent (Standard Amino Acids) | HCTU/DIEA | Efficient coupling for standard amino acids. |
| Coupling Reagent (N-Methylated Amino Acids) | HATU/DIEA or PyAOP/HOAt/DIEA | HATU is highly effective for coupling to sterically hindered N-methyl amino acids. PyAOP/HOAt is also a promising alternative. HBTU and HCTU are less effective for this purpose. |
| Coupling Monitoring | Bromophenol Blue Test | The ninhydrin (B49086) test gives a false negative with unprotected N-methyl amino acids. |
| Aggregation Disruption (Optional) | Introduction of Pseudoproline or DMB-dipeptides | Can be used if aggregation is observed, though not explicitly required for this short sequence. |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Standard cocktail for cleavage from the resin and removal of side-chain protecting groups. |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard method for peptide purification. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase synthesis of the this compound peptide.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Rink Amide resin
-
Fmoc-L-Asn(Trt)-OH
-
Fmoc-L-Phe-OH
-
Fmoc-N-Me-Gly-OH
-
Fmoc-L-Ala-OH
-
Fmoc-N-Me-Ile-OH
-
Fmoc-L-Leu-OH
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HCTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
-
Bromophenol blue
Protocol for Solid-Phase Peptide Synthesis
This protocol is for manual synthesis and may need to be adapted for automated synthesizers.
-
Resin Swelling and Preparation
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Leucine)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF (5 times).
-
Coupling: In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Subsequent Amino Acid Couplings
-
For N-Methyl-Isoleucine:
-
Fmoc Deprotection: Perform as described in step 2.1.
-
Coupling: In a separate vial, dissolve Fmoc-N-Me-Ile-OH (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. A second coupling may be necessary.
-
Monitoring: Use the bromophenol blue test. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.
-
Wash the resin as described in step 2.6.
-
-
For Alanine and Glycine:
-
Follow the procedure for Leucine (step 2), using the corresponding Fmoc-protected amino acid.
-
-
For N-Methyl-Alanine:
-
Follow the procedure for N-Methyl-Isoleucine, using Fmoc-N-Me-Ala-OH.
-
-
For Phenylalanine and Asparagine:
-
Follow the procedure for Leucine, using the corresponding Fmoc-protected amino acid.
-
-
-
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection, wash the resin with DMF and then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilize the crude peptide to obtain a white powder.
-
-
Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Troubleshooting and Considerations
-
Difficult Couplings: For the N-methylated amino acids, if the bromophenol blue test indicates incomplete coupling after the initial reaction, a second coupling should be performed.
-
Peptide Aggregation: While this sequence is relatively short, if aggregation is suspected (e.g., resin clumping, poor swelling), consider using aggregation-disrupting strategies such as incorporating pseudoproline dipeptides or using a more polar solvent system.
-
Side Reactions: Be aware of potential side reactions during cleavage, such as the formation of diketopiperazines, especially at dipeptide sequences involving N-methylated amino acids. Using a well-defined cleavage time can help minimize these side products.
By following this detailed protocol, researchers can effectively synthesize the this compound peptide and other N-methylated peptides, paving the way for further investigation into their therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of N-methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-methylated peptides using High-Performance Liquid Chromatography (HPLC). N-methylation of peptides is a critical modification in drug discovery, enhancing pharmacokinetic properties such as metabolic stability and cell permeability. However, the purification of these modified peptides presents unique challenges, including the presence of cis/trans isomers and closely related impurities. These notes offer guidance on method development, optimization, and execution of various HPLC techniques for achieving high-purity N-methylated peptides.
Introduction to HPLC Purification of N-methylated Peptides
The purification of synthetic N-methylated peptides is a crucial step to ensure the quality and reliability of subsequent biological assays. Reversed-phase HPLC (RP-HPLC) is the most common technique employed for this purpose.[1][2] The introduction of a methyl group on the amide nitrogen can, however, lead to steric hindrance and the formation of cis/trans conformers, which may result in peak broadening or the appearance of multiple peaks in the chromatogram for a single pure compound.[3][4] Therefore, careful optimization of HPLC methods is essential. Beyond RP-HPLC, orthogonal techniques like ion-exchange (IEX) and hydrophilic interaction liquid chromatography (HILIC) can be valuable for challenging purifications.
HPLC Methods for N-methylated Peptide Purification
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity.[2] It is the standard method for peptide purification due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[1][5]
Key Considerations for RP-HPLC of N-methylated Peptides:
-
Column Selection: C18 columns are the most widely used stationary phases for peptide separations.[1][6] For larger or more hydrophobic peptides, C4 or C8 columns may be more suitable.[6] The choice of pore size is also critical, with larger pores (e.g., 300 Å) being generally recommended for peptides to ensure access to the stationary phase surface.
-
Mobile Phase: A typical mobile phase consists of an aqueous solution (Solvent A) and an organic solvent (Solvent B), usually acetonitrile (B52724).[5] Both solvents are typically acidified with an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), to improve peak shape and resolution.[5][7][8]
-
Gradient Elution: A linear gradient of increasing organic solvent concentration is used to elute the peptides.[5] For N-methylated peptides and their isomers, a shallow gradient is often necessary to achieve adequate separation.[9]
-
Temperature: Optimizing the column temperature can improve peak shape and selectivity.[7][10] Screening a range of temperatures (e.g., 30°C to 65°C) is recommended during method development.[7]
-
Isomeric Separation: The presence of cis/trans isomers of the N-methylated amide bond can lead to multiple peaks for a single peptide.[3] Elevating the column temperature can sometimes coalesce these peaks by accelerating the interconversion between isomers.
Data Presentation: RP-HPLC Parameters
| Parameter | Typical Value/Range | Rationale & Notes |
| Column Chemistry | C18, C8, C4 | C18 is the most common. C8 and C4 are less hydrophobic and can be better for very hydrophobic peptides. |
| Particle Size | 3.5 µm, 5 µm | Smaller particles provide higher resolution but at the cost of higher backpressure. |
| Pore Size | 100 Å, 300 Å | Larger pores are recommended for peptides to prevent size exclusion effects. |
| Column Dimensions | Analytical: 4.6 x 150/250 mmPreparative: 21.2 x 250 mm | Dimensions are scaled up from analytical to preparative scale. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[7][8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier. |
| Gradient | Shallow gradients (e.g., 0.5-2% B/min) | Crucial for resolving closely eluting impurities and isomers.[9] |
| Flow Rate | Analytical: 1.0 mL/minPreparative: 20 mL/min | Flow rates are scaled based on the column diameter. |
| Temperature | 30 - 65 °C | Higher temperatures can improve peak shape and alter selectivity.[7] |
| Detection | UV at 214-220 nm | Wavelengths where the peptide backbone absorbs. |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[11] For N-methylated peptides, which may have altered pKa values at the N-terminus, IEX can be a powerful orthogonal purification technique. Strong cation-exchange (SCX) chromatography is particularly useful for enriching methylated peptides.[12][13]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds.[14][15] If N-methylation significantly increases the hydrophilicity of a peptide, leading to poor retention in RP-HPLC, HILIC can be an effective purification strategy.[16][17] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent.
Chiral HPLC
The stereochemical purity of N-methylated amino acids within a peptide is critical as enantiomers can have different biological activities. Chiral HPLC is used to separate and quantify these stereoisomers. This can be achieved either directly using a chiral stationary phase (CSP) or indirectly by derivatizing the peptide with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[18][19]
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development for N-methylated Peptides
-
Sample Preparation: Dissolve the crude, lyophilized N-methylated peptide in Mobile Phase A (0.1% TFA in water) to a concentration of approximately 1 mg/mL.[20] If solubility is an issue, a minimal amount of acetonitrile can be added. Centrifuge the sample to remove any insoluble material before injection.[21]
-
System Equilibration: Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm, 300 Å) with 5% Mobile Phase B (0.1% TFA in acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[20]
-
Scouting Gradient: Inject 10-20 µL of the prepared sample and run a broad gradient, for example, 5% to 95% Mobile Phase B over 40 minutes, to determine the approximate elution time of the target peptide.[20]
-
Gradient Optimization: Based on the scouting run, design a shallower, optimized gradient around the elution point of the target peptide. A typical starting point would be a gradient of 1% per minute.[9]
-
Peak Identification: Identify the main product peak. If multiple peaks are observed, it is important to analyze the fractions by mass spectrometry (LC-MS) to distinguish between impurities and potential cis/trans isomers of the N-methylated peptide.[3]
Protocol 2: Preparative RP-HPLC Purification of N-methylated Peptides
-
Sample Loading: Dissolve the crude N-methylated peptide in a minimal volume of Mobile Phase A. For a 21.2 mm inner diameter preparative column, a typical load can range from 50 to 150 mg, depending on the purity of the crude material.[20] Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm) with the starting percentage of Mobile Phase B determined from the optimized analytical method at a flow rate of approximately 20 mL/min until the baseline is stable.[20]
-
Gradient Elution and Fraction Collection: Inject the prepared sample and start the optimized preparative gradient. Collect fractions across the elution profile of the target peptide.[20]
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine the purity of each fraction.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[5]
Visualizations
Caption: General workflow for the synthesis and HPLC purification of N-methylated peptides.
Caption: Logical workflow for optimizing an HPLC method for N-methylated peptide purification.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient approach based on basic strong cation exchange chromatography for enriching methylated peptides with high specificity for methylproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. pure.uva.nl [pure.uva.nl]
- 15. polylc.com [polylc.com]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Characterization of the N-Methylated Peptide NF(N-Me)GA(N-Me)IL
Abstract
This application note details the methodology for the characterization of the synthetic N-methylated peptide, NF(N-Me)GA(N-Me)IL, using mass spectrometry. N-methylation of peptides is a critical post-translational modification that can significantly impact their conformational properties, stability, and biological activity. This compound, a doubly N-methylated derivative of an amyloidogenic sequence, has been shown to inhibit amyloid formation, making its structural confirmation crucial for drug development professionals.[1] This document provides a comprehensive protocol for the analysis of this peptide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), highlighting the use of different fragmentation techniques for unambiguous sequence verification and localization of the N-methylated residues.
Introduction
N-methylated peptides represent a growing class of therapeutic candidates due to their enhanced proteolytic stability and improved pharmacokinetic properties. The introduction of a methyl group on the amide nitrogen of the peptide backbone can induce significant conformational changes, often leading to altered biological activity. The peptide this compound is a prime example, where N-methylation at two positions transforms an amyloidogenic sequence into an inhibitor of amyloid aggregation.[1]
Accurate and robust analytical methods are essential for the characterization of such modified peptides to ensure identity, purity, and consistency in research and manufacturing. Mass spectrometry has become the gold standard for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information.[2][3] This application note describes a detailed protocol for the characterization of this compound using high-resolution mass spectrometry, focusing on fragmentation analysis to confirm the peptide sequence and pinpoint the sites of N-methylation. The presence of an N-methyl group introduces a characteristic mass shift of 14.01565 Da, which can be identified in the fragment ion spectrum.[2]
Materials and Methods
Materials
-
This compound synthetic peptide (purity >95%)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
High-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ultra-high-performance liquid chromatography (UHPLC) system.
-
C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
Vortex briefly to ensure complete dissolution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution in water/ACN (95:5, v/v) with 0.1% FA.
LC-MS/MS Analysis
-
UHPLC System:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 Scan Range: m/z 100-1500
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
-
Fragmentation Techniques:
-
Collision-Induced Dissociation (CID) with a normalized collision energy ramp.
-
Electron Transfer Dissociation (ETD) is highly recommended for preserving the methyl group on the fragment ions.
-
-
Results and Discussion
The successful characterization of this compound was achieved using the described LC-MS/MS protocol. The peptide eluted as a sharp peak from the C18 column, and its molecular weight was confirmed by the high-resolution full scan mass spectrum.
Intact Mass Measurement
The theoretical monoisotopic mass of this compound ([M+H]⁺) is calculated to be 706.4198 Da. The experimentally observed mass should be within a 5 ppm mass accuracy.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Accuracy (ppm) |
| Monoisotopic Mass [M+H]⁺ | 706.4198 Da | 706.4185 Da | 1.84 |
| Charge State | +1 | +1 | N/A |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) was employed to confirm the amino acid sequence and localize the N-methyl modifications. Both CID and ETD fragmentation methods provide complementary information. A key advantage of ETD is that it tends to leave labile post-translational modifications like methylation intact on the amino acid side chains, which simplifies data interpretation. The fragmentation of the peptide backbone results in b- and y-type fragment ions. The N-methylation on Phenylalanine (F) and Alanine (A) will result in a +14 Da mass shift for the fragment ions containing these modified residues.
| Fragment Ion | Theoretical m/z (Unmodified) | Theoretical m/z (N-Me) | Observed m/z (Hypothetical) | Assignment |
| b₂ | 263.1445 | 277.1601 | 277.1598 | NF(N-Me) |
| b₃ | 320.1659 | 334.1816 | 334.1812 | NF(N-Me)G |
| b₄ | 391.2031 | 405.2187 | 405.2183 | NF(N-Me)GA |
| b₅ | 462.2402 | 490.2715 | 490.2710 | NF(N-Me)GA(N-Me) |
| y₁ | 131.1023 | 131.1023 | 131.1020 | L |
| y₂ | 244.1863 | 244.1863 | 244.1860 | IL |
| y₃ | 315.2235 | 329.2391 | 329.2388 | A(N-Me)IL |
| y₄ | 372.2449 | 386.2606 | 386.2602 | GA(N-Me)IL |
| y₅ | 439.2663 | 453.2819 | 453.2815 | F(N-Me)GA(N-Me)IL |
The observed fragment ions in the hypothetical data align with the theoretical masses for the N-methylated peptide, confirming the sequence and the location of the two methyl groups.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the mass spectrometry characterization and a hypothetical signaling pathway for the inhibitory action of this compound on amyloid aggregation.
Caption: Experimental workflow for the mass spectrometry characterization of this compound.
Caption: Hypothetical signaling pathway of this compound in the inhibition of amyloid aggregation.
Conclusion
This application note provides a detailed and robust protocol for the mass spectrometry-based characterization of the N-methylated peptide this compound. The combination of high-resolution mass spectrometry and tandem fragmentation techniques like CID and ETD allows for the confident confirmation of the peptide's primary structure and the precise localization of its N-methyl modifications. This methodology is crucial for ensuring the quality and consistency of this and other modified peptides in research and drug development settings.
References
Application Notes and Protocols for Characterizing the Bioactivity of the N-Methylated Cyclic Peptide NF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their high affinity and specificity for protein targets, bridging the gap between small molecules and biologics.[1] N-methylation is a common modification used to enhance the metabolic stability and membrane permeability of peptides. This document provides a comprehensive set of cell-based assay protocols to characterize the biological activity of a novel N-methylated cyclic peptide, designated NF(N-Me)GA(N-Me)IL.
The naming of this peptide suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, immunity, and cell survival.[2] Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, making it a key therapeutic target.[3]
These protocols will guide researchers in assessing the cytotoxicity, cell permeability, and inhibitory activity of this compound on the NF-κB pathway, as well as its effect on downstream inflammatory responses.
Preliminary Assays: Cytotoxicity and Cell Permeability
Before assessing the specific bioactivity of this compound, it is crucial to determine its cytotoxic profile and its ability to penetrate the cell membrane to reach intracellular targets.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Experimental Protocol:
-
Cell Seeding: Seed human embryonic kidney (HEK293) or a relevant cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Peptide Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the peptide concentration to determine the CC50 (50% cytotoxic concentration).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 50 | 0.88 | 70.4% |
| 100 | 0.60 | 48.0% |
| CC50 (µM) | \multicolumn{2}{c | }{Calculated from dose-response curve} |
Note: The data presented are hypothetical examples.
Assessment of Cell Permeability
Directly measuring the intracellular concentration of a cyclic peptide can be challenging. However, a functional assessment of its ability to engage an intracellular target can serve as a strong indicator of cell permeability. If this compound inhibits the NF-κB pathway, which involves intracellular signaling components, a positive result in the NF-κB reporter assay (described below) would imply that the peptide is cell-permeable.
For a more direct, albeit complex, assessment, techniques like single-cell cytoplasm mass spectrometry can be employed to quantify the intracellular peptide concentration. Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides an in vitro measure of passive membrane permeability.
Functional Assays: Inhibition of the NF-κB Signaling Pathway
The following assays are designed to investigate the inhibitory effect of this compound on the NF-κB signaling pathway, which is commonly activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a reporter cell line engineered to express the luciferase gene under the control of NF-κB response elements.
Experimental Protocol:
-
Cell Seeding: Seed HEK293-NF-κB-luc cells (or a similarly engineered cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Peptide Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay reagent. For dual-luciferase systems, also measure the activity of the co-transfected Renilla luciferase, which serves as an internal control for transfection efficiency and cell viability.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control and determine the IC50 value.
Data Presentation:
| Peptide Conc. (µM) | Normalized Luciferase Activity (RLU) | % NF-κB Inhibition |
| 0 (Unstimulated) | 1,000 | - |
| 0 (TNF-α only) | 50,000 | 0% |
| 0.1 | 45,000 | 10.2% |
| 1 | 30,000 | 40.8% |
| 10 | 15,000 | 71.4% |
| 50 | 5,000 | 91.8% |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated from dose-response curve} |
Note: The data presented are hypothetical examples.
Immunofluorescence Staining for p65 Nuclear Translocation
Upon activation of the NF-κB pathway, the p65 subunit translocates from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy.
Experimental Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA in PBS.
-
Immunostaining: Incubate with a primary antibody against p65, followed by a fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Quantification: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.
Western Blot Analysis of IκBα Phosphorylation
A key step in NF-κB activation is the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by a short time course of TNF-α stimulation (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescence detection reagent to visualize the protein bands.
Downstream Effects: Cytokine Release
Inhibition of the NF-κB pathway is expected to reduce the production and release of pro-inflammatory cytokines.
Quantification of Cytokine Release by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of secreted cytokines in the cell culture supernatant.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 24-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an ELISA for a key NF-κB target cytokine, such as Interleukin-6 (IL-6) or Interleukin-8 (IL-8), according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in the samples and determine the dose-dependent inhibition by this compound.
Data Presentation:
| Peptide Conc. (µM) | IL-6 Concentration (pg/mL) | % IL-6 Inhibition |
| 0 (Unstimulated) | 50 | - |
| 0 (TNF-α only) | 1200 | 0% |
| 0.1 | 1050 | 13.0% |
| 1 | 700 | 43.5% |
| 10 | 300 | 78.3% |
| 50 | 100 | 95.7% |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated from dose-response curve} |
Note: The data presented are hypothetical examples.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing the bioactivity of this compound.
Assay Logic Diagram
Caption: Logical flow of assays for peptide characterization.
References
Application Notes and Protocols for In vivo Studies of the Hypothetical Peptide NF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of the novel, hypothetical N-methylated peptide, NF(N-Me)GA(N-Me)IL. Due to the nomenclature suggesting a potential role in immunomodulation, possibly involving Nuclear Factor (NF)-κB signaling and cytokine regulation (Interleukin - IL), the following protocols are designed to investigate its efficacy in a murine model of inflammatory response. Peptides offer the advantage of high specificity and potency compared to small molecules, though they often require careful formulation and delivery strategies to ensure stability and bioavailability in vivo.[1] N-methylation is a common strategy to enhance peptide stability and membrane permeability.
Hypothetical Mechanism of Action
It is hypothesized that this compound acts as an immunomodulatory agent, potentially by inhibiting the canonical NF-κB signaling pathway. NF-κB is a critical transcription factor in inflammatory responses.[2][3] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases.[4] We propose that this compound may interfere with the degradation of IκBα, thereby preventing the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of pro-inflammatory cytokines like IL-6 and TNF-α. This could lead to an increase in the production of anti-inflammatory cytokines, such as IL-10, and modulate the activity of immune cells like Natural Killer (NK) cells.
Caption: Hypothetical signaling pathway of this compound.
Part 1: Peptide Formulation and Stability
A stable formulation is critical for successful in vivo administration.
Protocol 1: Formulation of this compound
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in sterile phosphate-buffered saline (PBS), pH 7.4, to a stock concentration of 10 mg/mL.
-
Solubility: Gently vortex to ensure complete dissolution. Due to potential basic properties, a slightly acidic buffer may be tested if solubility is an issue.[5]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, low-binding polypropylene (B1209903) vial.
-
Storage: Aliquot and store at -80°C for long-term storage. For immediate use, store at 4°C for up to one week.
Protocol 2: Accelerated Stability Assessment
-
Prepare the formulation as described above.
-
Store aliquots at 4°C and 25°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the aliquots for peptide purity and concentration using High-Performance Liquid Chromatography (HPLC).
-
Visually inspect for precipitation or discoloration.
Table 1: Representative Data for Accelerated Stability of this compound
| Time Point (hours) | Condition (°C) | Purity (%) by HPLC | Concentration (mg/mL) | Visual Appearance |
| 0 | - | 99.2 | 1.05 | Clear, colorless |
| 24 | 4 | 99.1 | 1.03 | Clear, colorless |
| 48 | 4 | 98.9 | 1.04 | Clear, colorless |
| 72 | 4 | 98.8 | 1.02 | Clear, colorless |
| 24 | 25 | 95.3 | 1.01 | Clear, colorless |
| 48 | 25 | 92.1 | 0.98 | Faintly opalescent |
| 72 | 25 | 88.7 | 0.95 | Opalescent |
Part 2: Pharmacokinetic (PK) Study
This study will determine the plasma concentration-time profile of this compound.
Protocol 3: Pharmacokinetic Analysis in Mice
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Groups (n=4 per group):
-
Group 1: Intravenous (IV) administration (2 mg/kg).
-
Group 2: Subcutaneous (SC) administration (10 mg/kg).
-
-
Administration:
-
IV: Administer via the lateral tail vein.
-
SC: Administer into the loose skin over the scruff of the neck.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). Collect into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Table 2: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | IV Administration (2 mg/kg) | SC Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (min) | 5 | 30 |
| AUC (ng*min/mL) | 90000 | 180000 |
| t1/2 (min) | 45 | 90 |
| Bioavailability (%) | - | 60 |
Part 3: Pharmacodynamic (PD) and Efficacy Study
This study will assess the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model.
Caption: Workflow for the pharmacodynamic and efficacy study.
Protocol 4: LPS-Induced Inflammation Model
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Groups (n=6 per group):
-
Group 1: Vehicle control (PBS, SC) + Saline (Intraperitoneal - IP).
-
Group 2: Vehicle control (SC) + LPS (1 mg/kg, IP).
-
Group 3: this compound (10 mg/kg, SC) + LPS (1 mg/kg, IP).
-
-
Procedure:
-
Administer this compound or vehicle via subcutaneous injection.
-
One hour later, administer LPS or saline via intraperitoneal injection.
-
Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
At 6 hours post-LPS injection, euthanize mice and collect blood via cardiac puncture and harvest spleens.
-
-
Cytokine Analysis:
-
Process blood to collect plasma as described in the PK protocol.
-
Measure the plasma concentrations of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) using commercially available ELISA kits.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from the spleens.
-
Stain splenocytes with fluorescently labeled antibodies against immune cell markers (e.g., CD3, NK1.1, CD69) to analyze the activation status of T cells and NK cells.
-
Table 3: Hypothetical Cytokine Levels in Plasma (pg/mL)
| Group | TNF-α | IL-6 | IL-10 |
| Vehicle + Saline | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| Vehicle + LPS | 1200 ± 150 | 2500 ± 300 | 150 ± 20 |
| Peptide + LPS | 400 ± 80 | 800 ± 120 | 500 ± 70 |
Table 4: Hypothetical Splenocyte Activation (% of Parent Population)
| Group | Activated T Cells (CD3+CD69+) | Activated NK Cells (NK1.1+CD69+) |
| Vehicle + Saline | 2.1 ± 0.5 | 3.5 ± 0.8 |
| Vehicle + LPS | 15.8 ± 2.1 | 22.4 ± 3.5 |
| Peptide + LPS | 8.2 ± 1.5 | 12.1 ± 2.2 |
Conclusion
These application notes provide a detailed framework for the preclinical in vivo evaluation of the hypothetical peptide this compound. The protocols for formulation, stability testing, PK/PD analysis, and a murine inflammation model are based on standard industry practices. The data presented, although hypothetical, illustrate the expected outcomes for a peptide therapeutic with the described immunomodulatory profile. This comprehensive guide should enable researchers to design and execute robust in vivo studies for novel peptide candidates.
References
- 1. Research — Bhardwaj Lab [peptidedesign.org]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of interleukin-10-mediated inhibition of NF-kappaB activity: a role for p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Imaging Studies of F(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
Introduction
F(N-Me)GA(N-Me)IL is a synthetic, N-methylated peptide that has been identified as a potent inhibitor of Islet Amyloid Polypeptide (IAPP) aggregation.[1] IAPP, a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells, can misfold and form amyloid deposits in the islets of Langerhans. These amyloid aggregates are a pathological hallmark of type 2 diabetes and contribute to β-cell dysfunction and death. The N-methylation of F(N-Me)GA(N-Me)IL enhances its stability and bioavailability, making it a promising candidate for therapeutic and diagnostic applications.[2][3]
These application notes provide detailed protocols for the labeling of F(N-Me)GA(N-Me)IL for various imaging modalities, enabling researchers to visualize and quantify its interaction with IAPP aggregates and its effects on cellular signaling pathways. The protocols are intended for use in preclinical research settings to investigate the peptide's mechanism of action and therapeutic potential.
Data Presentation
Table 1: Physicochemical Properties of F(N-Me)GA(N-Me)IL
| Property | Value | Reference |
| Amino Acid Sequence | Phe-(N-Me)Gly-Ala-(N-Me)Ile-Leu | [1] |
| Molecular Formula | C31H51N5O5 | Inferred |
| Molecular Weight | 589.77 g/mol | Inferred |
| Key Feature | Double N-methylated derivative of a partial IAPP sequence | [1] |
| Biological Activity | Inhibitor of IAPP amyloid formation | [1] |
Table 2: Recommended Fluorophores for Labeling F(N-Me)GA(N-Me)IL
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features | Recommended Application |
| Fluorescein (FITC/FAM) | 494 | 518 | Bright, well-characterized, but pH sensitive and prone to photobleaching. | In vitro fibril binding assays, confocal microscopy. |
| Alexa Fluor™ 488 | 495 | 519 | Bright, photostable, and pH insensitive. | Confocal microscopy, live-cell imaging. |
| Rhodamine B | 555 | 580 | Good photostability, can be used for non-covalent labeling. | In vitro and cellular imaging of amyloid fibrils.[4] |
| Near-Infrared (NIR) Dyes (e.g., Cy5, Alexa Fluor™ 647) | ~650 | ~670 | Deep tissue penetration, reduced autofluorescence. | In vivo imaging in animal models. |
Table 3: Recommended Radioisotopes for Labeling F(N-Me)GA(N-Me)IL for PET Imaging
| Radioisotope | Half-life | Key Features | Recommended Chelator |
| Gallium-68 (⁶⁸Ga) | 68 min | Generator-produced, readily available. | DOTA, NOTA |
| Copper-64 (⁶⁴Cu) | 12.7 h | Longer half-life allows for imaging at later time points. | DOTA, TETA |
| Zirconium-89 (⁸⁹Zr) | 78.4 h | Very long half-life, suitable for tracking slow pharmacokinetic processes. | Desferrioxamine (DFO) |
| Fluorine-18 (¹⁸F) | 109.7 min | Excellent imaging characteristics, but requires cyclotron production. | Prosthetic groups (e.g., SFB, FBEM) |
Experimental Protocols
Protocol 1: Fluorescent Labeling of F(N-Me)GA(N-Me)IL
This protocol describes the labeling of F(N-Me)GA(N-Me)IL at its N-terminus with an amine-reactive fluorescent dye.
Materials:
-
F(N-Me)GA(N-Me)IL peptide
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve F(N-Me)GA(N-Me)IL in a minimal amount of DMF or DMSO.
-
Dye Dissolution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
Add the dissolved peptide to the 0.1 M sodium bicarbonate buffer.
-
Slowly add a 5-10 fold molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Purification:
-
Initial Purification: Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
RP-HPLC Purification: Further purify the labeled peptide using an RP-HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) to elute the peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the fluorescent dye.
-
Determine the concentration of the labeled peptide by measuring its absorbance at the dye's maximum absorption wavelength.
-
Protocol 2: Radiolabeling of F(N-Me)GA(N-Me)IL with ⁶⁸Ga for PET Imaging
This protocol describes the conjugation of F(N-Me)GA(N-Me)IL with a DOTA chelator and subsequent radiolabeling with Gallium-68.
Materials:
-
F(N-Me)GA(N-Me)IL peptide with a linker for chelator conjugation (e.g., a lysine (B10760008) residue)
-
DOTA-NHS ester
-
DMF or DMSO, anhydrous
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer, pH 4.5
-
RP-HPLC system
-
Radio-TLC scanner
Procedure:
-
DOTA Conjugation:
-
Follow a similar procedure to Protocol 1 to conjugate DOTA-NHS ester to the peptide.
-
Purify the DOTA-conjugated peptide by RP-HPLC and confirm its identity by mass spectrometry.
-
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Radiolabeling Reaction:
-
Add the DOTA-conjugated peptide (10-50 µg) to a reaction vial.
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Adjust the pH to 4.0-4.5 with sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁸Ga-DOTA-F(N-Me)GA(N-Me)IL using a radio-TLC scanner or RP-HPLC with a radioactivity detector.
-
Protocol 3: In Vitro IAPP Aggregation Inhibition Assay
This assay uses Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to monitor the inhibition of IAPP aggregation by labeled or unlabeled F(N-Me)GA(N-Me)IL.
Materials:
-
Human IAPP (hIAPP)
-
F(N-Me)GA(N-Me)IL (labeled or unlabeled)
-
Thioflavin T (ThT)
-
Tris buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve hIAPP and F(N-Me)GA(N-Me)IL in the Tris buffer to the desired stock concentrations.
-
Prepare a ThT stock solution in the same buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing hIAPP at a final concentration of 10-20 µM.
-
Add F(N-Me)GA(N-Me)IL at various concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a control well with hIAPP only.
-
Add ThT to each well at a final concentration of 10-20 µM.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of F(N-Me)GA(N-Me)IL indicates inhibition of IAPP fibril formation.
-
Protocol 4: Cellular Imaging of Labeled F(N-Me)GA(N-Me)IL
This protocol describes the use of confocal microscopy to visualize the interaction of fluorescently labeled F(N-Me)GA(N-Me)IL with IAPP aggregates in a cellular model.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Cell culture medium and supplements
-
Fluorescently labeled F(N-Me)GA(N-Me)IL (from Protocol 1)
-
Human IAPP
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the pancreatic β-cells on glass-bottom dishes suitable for confocal microscopy.
-
Induction of IAPP Aggregation: Treat the cells with exogenous hIAPP (10-20 µM) for 24-48 hours to induce the formation of extracellular and intracellular amyloid aggregates.
-
Labeling:
-
Incubate the IAPP-treated cells with fluorescently labeled F(N-Me)GA(N-Me)IL (1-5 µM) for 1-4 hours.
-
In a parallel experiment, co-incubate the cells with hIAPP and labeled F(N-Me)GA(N-Me)IL to observe the inhibition of uptake or aggregation.
-
-
Staining and Imaging:
-
Wash the cells with PBS to remove unbound peptide.
-
Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Image the cells using a confocal microscope, acquiring images in the channels corresponding to the fluorescent label and the nuclear stain.
-
-
Analysis: Analyze the images to determine the localization of the labeled peptide in relation to the cells and any visible IAPP aggregates.
Signaling Pathways and Experimental Workflows
IAPP-Induced NLRP3 Inflammasome Activation and its Inhibition by F(N-Me)GA(N-Me)IL
IAPP oligomers and fibrils can be recognized by cells, leading to the activation of the NLRP3 inflammasome.[5][6] This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β.[5] This inflammatory cascade contributes to β-cell apoptosis. F(N-Me)GA(N-Me)IL, by inhibiting IAPP aggregation, is hypothesized to prevent the activation of this pathway.
Caption: IAPP aggregation activates the NLRP3 inflammasome, leading to inflammation and apoptosis.
Experimental Workflow for In Vitro and In Vivo Imaging
The following workflow outlines the key steps for utilizing labeled F(N-Me)GA(N-Me)IL in imaging studies.
Caption: Workflow for labeling and imaging with F(N-Me)GA(N-Me)IL.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively label and utilize F(N-Me)GA(N-Me)IL in a variety of imaging studies. These methods will facilitate a deeper understanding of the peptide's inhibitory effects on IAPP aggregation and its potential as a diagnostic and therapeutic agent for type 2 diabetes and other amyloid-related diseases. The ability to visualize the peptide's interactions at the molecular and cellular levels is crucial for advancing its development towards clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Activation of the NLRP3 inflammasome by islet amyloid polypeptide provides a mechanism for enhanced IL-1β in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activating the NLRP3 Inflammasome Using the Amyloidogenic Peptide IAPP | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NF(N-Me)GA(N-Me)IL in Targeted Drug Delivery Research
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cellular Uptake Mechanism of Nucleic Acid Nanocapsules and Their DNA-Surfactant Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using NF(N-Me)GA(N-Me)IL as a Molecular Probe
A thorough search for the molecular probe "NF(N-Me)GA(N-Me)IL" did not yield any specific information regarding its applications, mechanism of action, or established experimental protocols. This suggests that the molecule may be highly novel, proprietary, or there may be a typographical error in the provided name.
Therefore, the following application notes and protocols are based on general principles of using peptide-based molecular probes that target common cellular signaling pathways, such as the NF-κB pathway, which is frequently investigated in inflammation and drug development. Researchers and scientists should adapt these protocols based on the specific characteristics of their molecular probe of interest once its identity and target are confirmed.
Table of Contents
-
Introduction to Peptide-Based Molecular Probes
-
Hypothetical Application: Probing the NF-κB Signaling Pathway
-
Quantitative Data Summary (Hypothetical)
-
Detailed Experimental Protocols
-
4.1. Cell Culture and Treatment
-
4.2. Western Blotting for NF-κB Activation
-
4.3. Immunofluorescence for NF-κB Nuclear Translocation
-
4.4. Flow Cytometry for Target Cell Population Analysis
-
-
Signaling Pathways and Experimental Workflows
Introduction to Peptide-Based Molecular Probes
Peptide-based molecular probes are short chains of amino acids designed to interact with specific biological targets, such as proteins or receptors.[1] Their high specificity and ability to mimic natural protein-protein interactions make them valuable tools in biomedical research and drug development.[1] These probes can be labeled with fluorescent tags or other reporters to visualize and quantify their binding to the target molecule, providing insights into cellular processes and signaling pathways.[1]
Hypothetical Application: Probing the NF-κB Signaling Pathway
For the purpose of these application notes, we will hypothesize that This compound is a novel peptide probe designed to modulate or detect components of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases.[2][3] Probes targeting this pathway could be used to study its activation dynamics and to screen for potential therapeutic inhibitors.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for our theoretical molecular probe. This data is for illustrative purposes only and should be replaced with experimentally determined values.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 50 nM | Dissociation constant for the interaction with its target protein (e.g., IKK complex). |
| Optimal Concentration | 1 - 10 µM | Recommended concentration range for cell-based assays. |
| IC50 Value | 5 µM | Concentration required to inhibit 50% of NF-κB activation in response to a stimulus (e.g., TNF-α). |
| Fluorescent Label | FITC | Fluorescein isothiocyanate, for visualization in immunofluorescence and flow cytometry. |
| Excitation/Emission | 495 nm / 519 nm | Spectral properties of the FITC label. |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a molecular probe on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: Use a relevant cell line, such as HeLa or RAW 264.7 macrophages, which are known to have a robust NF-κB response.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence) and allow them to adhere overnight.
-
Probe Treatment: Pre-treat cells with varying concentrations of the molecular probe (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating cells with a known stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.
-
Controls: Include an untreated control, a stimulus-only control, and a vehicle control.
Western Blotting for NF-κB Activation
This protocol assesses the phosphorylation and degradation of IκBα, a key event in canonical NF-κB activation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
Immunofluorescence for NF-κB Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Cell Preparation: Grow and treat cells on glass coverslips as described in section 4.1.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.
Flow Cytometry for Target Cell Population Analysis
If the molecular probe is fluorescently labeled, flow cytometry can be used to identify and quantify the percentage of cells that have taken up the probe.
-
Cell Preparation: Treat cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Staining: If necessary, stain cells with antibodies against cell surface markers to identify specific cell populations.
-
Washing: Wash the cells with FACS buffer (PBS with 1% BSA).
-
Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer, detecting the fluorescence of the molecular probe in the appropriate channel (e.g., FITC channel).
-
Gating: Gate on the cell population of interest and determine the percentage of fluorescently positive cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothetical signaling pathway and experimental workflows.
References
- 1. Application of New Molecular Probes in the Diagnosis and Treatment of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing NF(N-Me)GA(N-Me)IL Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the blood-brain barrier (BBB) permeability of the N-methylated peptide, NF(N-Me)GA(N-Me)IL. The following sections detail various experimental approaches, from initial in vitro screening to more complex in vivo studies, designed to quantify the ability of this peptide to cross the BBB.
Introduction to Blood-Brain Barrier Permeability of Peptides
The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[1][2][3][4] This barrier is formed by brain endothelial cells, which are connected by tight junctions and have a low rate of transcytosis.[5] For peptides like this compound to be effective as CNS therapeutics, they must be able to cross this barrier. N-methylation is a chemical modification that can enhance the metabolic stability and membrane permeability of peptides, making it a promising strategy for improving BBB penetration.
The assessment of BBB permeability is a critical step in the development of CNS-active drugs. A multi-tiered approach, combining in vitro, in situ, and in vivo models, is often employed to thoroughly characterize the BBB transport of a candidate molecule.
In Vitro Models for Initial Screening
In vitro BBB models are essential for the initial, high-throughput screening of peptide permeability. These models are cost-effective and allow for the rapid assessment of a large number of compounds.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive, transcellular permeability. It is a high-throughput screening tool to estimate the brain penetration of compounds.
Protocol:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Compound Addition: The test peptide, this compound, is dissolved in a buffer solution at a known concentration and added to the donor wells of the plate.
-
Incubation: The acceptor plate, containing buffer, is placed on top of the donor plate, and the "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Cell-Based Transwell Assays
Cell-based assays utilize monolayers of brain endothelial cells cultured on semi-permeable membranes in Transwell inserts to mimic the BBB. These models can provide information on both passive and active transport mechanisms.
Cell Models:
-
Immortalized Cell Lines: hCMEC/D3 (human) or bEnd.3 (mouse) are commonly used but may have lower barrier tightness compared to primary cells.
-
Primary Brain Endothelial Cells: Porcine, bovine, or rat primary brain microvascular endothelial cells (pBMECs) offer a tighter barrier but are more challenging to culture.
-
iPSC-Derived BMECs: Human induced pluripotent stem cell-derived brain microvascular endothelial cells offer a human-relevant and highly predictive model.
-
Co-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with astrocytes and pericytes, which are known to induce and maintain BBB properties.
Protocol:
-
Cell Seeding: Brain endothelial cells are seeded onto the apical side of the Transwell inserts. For co-culture models, astrocytes and/or pericytes are seeded on the basolateral side of the well.
-
Barrier Formation: Cells are cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed. TEER is a measure of the integrity of the tight junctions.
-
Permeability Experiment: The peptide this compound is added to the apical (donor) chamber.
-
Sampling: At various time points, samples are taken from the basolateral (acceptor) chamber.
-
Quantification: The concentration of the peptide in the samples is quantified by LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated as follows:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of peptide appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Situ Brain Perfusion for More Realistic Assessment
The in situ brain perfusion technique provides a more physiologically relevant model by maintaining the intact microvasculature of the brain. This method allows for the determination of the rate of unidirectional influx of the peptide from the blood into the brain.
Protocol:
-
Animal Preparation: An anesthetized rodent (typically a rat or mouse) is used. The common carotid artery is cannulated.
-
Perfusion: The brain is perfused with a physiological buffer containing the radiolabeled or fluorescently tagged this compound at a constant flow rate.
-
Perfusion Duration: The perfusion is carried out for a short period (e.g., 30-300 seconds) to measure the initial rate of uptake.
-
Brain Tissue Collection: After perfusion, the animal is euthanized, and the brain is collected.
-
Quantification: The amount of peptide in the brain tissue is quantified.
-
Brain Uptake Clearance (Kin) Calculation: The brain uptake clearance is calculated as:
Kin = C_brain / (∫C_p dt)
where C_brain is the concentration of the peptide in the brain and ∫C_p dt is the integral of the perfusate concentration over time.
In Vivo Studies for Definitive Quantification
In vivo studies in animal models are the gold standard for determining the BBB permeability of a compound. These studies provide data on the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are key parameters for assessing CNS drug delivery.
Protocol:
-
Animal Dosing: this compound is administered to rodents (e.g., via intravenous injection).
-
Sample Collection: At various time points after administration, blood and brain tissue samples are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Peptide Extraction: The peptide is extracted from the plasma and brain homogenate.
-
Quantification: The concentration of the peptide in the plasma and brain homogenate is determined by LC-MS/MS.
-
Calculation of Kp and Kp,uu:
-
Kp (Brain-to-Plasma Ratio): Kp = C_brain / C_plasma
-
fu,brain (Unbound Fraction in Brain): Determined by brain slice or brain homogenate binding assays.
-
fu,plasma (Unbound Fraction in Plasma): Determined by equilibrium dialysis or ultrafiltration.
-
Kp,uu (Unbound Brain-to-Plasma Ratio): Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma)
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained from each experimental protocol.
| Parameter | Description | Experimental Model | Typical Units | Interpretation |
| Pe | Effective Permeability | PAMPA-BBB | cm/s | High Pe suggests good passive permeability. |
| Papp | Apparent Permeability Coefficient | Cell-Based Transwell Assay | cm/s | High Papp indicates good permeability across the cell monolayer. |
| TEER | Transendothelial Electrical Resistance | Cell-Based Transwell Assay | Ω·cm² | High TEER values indicate a tight endothelial barrier. |
| Kin | Brain Uptake Clearance | In Situ Brain Perfusion | µL/g/min | Measures the unidirectional influx rate into the brain. |
| Kp | Brain-to-Plasma Concentration Ratio | In Vivo Studies | Unitless | Ratio of total drug concentration in the brain to that in plasma. |
| Kp,uu | Unbound Brain-to-Plasma Ratio | In Vivo Studies | Unitless | Ratio of unbound drug concentration in the brain to that in plasma; a value > 0.3 is often considered significant CNS penetration. |
Visualizing Experimental Workflows
In Vitro Transwell Assay Workflow
Caption: Workflow for the in vitro cell-based Transwell assay.
In Situ Brain Perfusion Workflow
Caption: Workflow for the in situ brain perfusion experiment.
In Vivo Study Workflow
Caption: Workflow for the in vivo BBB permeability study.
References
- 1. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuromics.com [neuromics.com]
- 5. Blood-brain-barrier organoids for investigating the permeability of CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency in NF(N-Me)GA(N-Me)IL Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of the N-methylated peptide, NF(N-Me)GA(N-Me)IL.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My coupling reaction for the N-methylated residues, (N-Me)G or (N-Me)I, is showing low efficiency, as indicated by a positive bromophenol blue test. What are the potential causes and how can I troubleshoot this?
Answer:
Low coupling efficiency is a common challenge in the synthesis of N-methylated peptides due to significant steric hindrance.[1][2][3] The methyl group on the nitrogen of the N-terminal amino acid of the growing peptide chain sterically hinders the approach of the incoming activated amino acid.[2][3] This is particularly challenging when coupling an amino acid onto an N-methylated residue.
Troubleshooting Steps:
-
Verify Monitoring Test: For N-methylated amines, the Kaiser test is unreliable. Use the bromophenol blue test; a yellow color indicates complete coupling, while blue or green suggests an incomplete reaction.
-
Optimize Coupling Reagent: The choice of coupling reagent is critical. Standard reagents may be insufficient. Consider using more potent reagents known to be effective for sterically hindered couplings.
-
Uronium/Aminium Reagents: HATU is a robust and widely used option. COMU has shown comparable or even superior efficiency to HATU for sterically hindered couplings.
-
Phosphonium (B103445) Reagents: PyBroP and PyAOP are highly effective for difficult couplings, including those involving N-methylated amino acids. PyBroP is noted as being more reactive than PyBOP for such couplings.
-
-
Increase Equivalents and Reaction Time: For difficult couplings, increasing the equivalents of the amino acid and coupling reagent (from 2-3 eq. to 4-5 eq.) can improve yields. Extending the reaction time from the standard 1-2 hours to 4 hours or even longer may be necessary.
-
Perform a Double Coupling: If a single coupling is incomplete, a second coupling with a fresh solution of activated amino acid can be performed to drive the reaction to completion.
-
Elevate the Reaction Temperature: Increased temperature can enhance coupling efficiency. Microwave-assisted peptide synthesis, which allows for controlled heating (e.g., to 75°C for 10-15 minutes), can be particularly effective for sterically hindered residues.
Issue 2: Racemization at the Activated Amino Acid
Question: I'm concerned about epimerization, especially when using highly activating coupling reagents for the N-methylated residues. How can I minimize this side reaction?
Answer:
Racemization, or epimerization, is a significant risk during peptide synthesis, particularly with prolonged reaction times and highly reactive coupling reagents that may be necessary for N-methylated residues.
Mitigation Strategies:
-
Choice of Reagent:
-
DEPBT is a coupling reagent known to offer significant advantages when minimizing epimerization is a primary concern.
-
While highly effective, some phosphonium reagents may increase the risk of racemization. The use of additives like HOBt or HOAt can help suppress this.
-
COMU, which incorporates the OxymaPure anion, has been associated with low levels of epimerization.
-
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. A short pre-activation of 1-2 minutes is often sufficient.
-
Temperature Control: For couplings where racemization is a major concern and microwave heating is not being used, performing the initial stages of the coupling at a reduced temperature (e.g., 0°C) before allowing it to proceed at room temperature can help minimize epimerization.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in the synthesis of this compound?
A1: The presence of a methyl group on the amide nitrogen of (N-Me)G and (N-Me)I creates a secondary amine, which is significantly more sterically hindered than a primary amine. This steric bulk impedes the formation of the peptide bond, leading to slower reaction kinetics and incomplete couplings. The coupling of an amino acid onto an N-methylated residue is particularly challenging.
Q2: Which coupling reagents are recommended for incorporating the N-methylated amino acids in my sequence?
A2: For sterically demanding couplings like those involving N-methylated amino acids, high-activity reagents are necessary. Recommended reagents include:
-
HATU: A widely used and effective uronium reagent.
-
COMU: A third-generation uronium reagent with high coupling efficiency and reduced racemization risk.
-
PyBroP and PyAOP: Phosphonium salt reagents that are particularly useful for highly sterically hindered couplings.
Q3: Can I use standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols for this compound?
A3: While the general principles of Fmoc/tBu SPPS apply, standard protocols often need to be modified to accommodate the N-methylated residues. Key modifications include the use of more potent coupling reagents, longer reaction times, and potentially double coupling or microwave assistance. Monitoring the reaction requires a switch from the Kaiser test to the bromophenol blue test.
Q4: What are some potential side reactions to be aware of during the synthesis and cleavage of N-methylated peptides?
A4: Besides incomplete coupling and racemization, other potential side reactions include:
-
Diketopiperazine formation: This can occur, especially with sequences containing proline or other specific residues that facilitate this intramolecular cyclization.
-
Fragmentation: During TFA cleavage from the resin, fragmentation can occur between consecutive N-methylated amino acids.
-
Multiple peaks in HPLC: The crude product of N-methyl-rich peptides can show multiple peaks on HPLC due to the slow conversion between different conformers of the peptide.
Q5: I am considering on-resin N-methylation. What are the key steps?
A5: On-resin N-methylation is an alternative to using N-methylated amino acid building blocks. A common method involves a three-step procedure:
-
Sulfonylation: Protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS).
-
Methylation: Alkylation of the resulting sulfonamide using a methylating agent such as dimethyl sulfate.
-
Desulfonylation: Removal of the o-NBS protecting group to reveal the N-methylated amine, which is then ready for the next coupling step.
Quantitative Data Summary
The following table summarizes typical conditions and coupling efficiencies for various reagents used in sterically hindered N-methylated peptide synthesis. Note that yields are highly sequence-dependent.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Relative Efficiency for N-Me Couplings | Notes |
| HATU | 4 : 4 : 8 (DIEA) | 1-2 hours | High | A reliable and commonly used reagent. |
| COMU | 3 : 3 : 6 (DIEA) | 1-2 hours | Very High | Excellent solubility and reduced racemization. |
| PyBroP | 2 : 2 : 6 (DIEA) | 1 hour | Very High | Highly reactive, excellent for difficult couplings. |
| DEPBT | 1.5 : 1.5 : 3 (DIEA or Et3N) | 1-2 hours | Moderate to High | Recommended for minimizing epimerization. |
| DIC/HOBt | 5 : 5.5 : - | 2-4 hours | Moderate | A standard, cost-effective option, but may be less effective for N-methylated residues. |
Experimental Protocols
Protocol 1: General Solid-Phase Coupling using HATU
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (3 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF. Add 8 equivalents of diisopropylethylamine (DIEA).
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a bromophenol blue test. If the test is positive (blue/green), recouple by repeating steps 4 and 5.
-
Washing: Wash the resin with DMF (5 times) to prepare for the next cycle.
Protocol 2: PyBroP-Mediated Coupling for Difficult Residues
-
Resin Preparation: After Fmoc deprotection and washing, suspend the resin in DCM (10 mL/gram of resin).
-
Reagent Addition: Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin. Then, add PyBroP (2 eq.).
-
Cooling: Cool the reaction vessel to 0°C in an ice bath.
-
Coupling Reaction: Add DIEA (6 eq.) and mix the suspension at 0°C for 1 minute. Allow the reaction to warm to room temperature and continue for 1 hour.
-
Post-Coupling Wash and Monitoring: Filter the resin, wash thoroughly with DCM, and perform a bromophenol blue test to confirm completion.
Visualizations
Caption: General mechanism for peptide coupling involving activation and bond formation.
Caption: Solid-phase peptide synthesis (SPPS) workflow for one coupling cycle.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
Troubleshooting aggregation of NF(N-Me)GA(N-Me)IL in solution
Welcome to the technical support center for troubleshooting the aggregation of the N-methylated peptide, NF(N-Me)GA(N-Me)IL. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this peptide.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is insoluble in aqueous buffer. What should I do?
A1: Poor solubility is a common issue with hydrophobic and N-methylated peptides. Here are a few strategies to try:
-
Organic Solvents: Attempt to first dissolve the peptide in a small volume of an organic solvent like DMSO, DMF, or acetonitrile. Once dissolved, slowly add your aqueous buffer to reach the desired final concentration.[1]
-
pH Adjustment: The net charge of the peptide can significantly influence its solubility.[2] For acidic peptides, using a basic buffer might improve solubility, while basic peptides may dissolve better in an acidic buffer.[1]
-
Sonication: Applying sonication can help to break up small aggregates and facilitate dissolution.[3]
Q2: I am observing rapid, uncontrolled aggregation of my peptide solution. How can I slow it down?
A2: The kinetics of peptide aggregation are sensitive to several environmental factors. To slow down the process, consider the following:
-
Temperature: Lowering the temperature (e.g., storing the solution at 4°C) can decrease molecular motion and hydrophobic interactions, thereby slowing the rate of aggregation.[1]
-
Peptide Concentration: High concentrations of peptides can accelerate aggregation.[4][5] Try working with lower peptide concentrations if your experimental design allows.
-
Ionic Strength: The salt concentration of your buffer can impact electrostatic interactions between peptide molecules.[1] Experimenting with different salt concentrations may help to stabilize the peptide.
Q3: Can N-methylation itself be a strategy to prevent aggregation?
A3: Yes, N-methylation can be a tool to inhibit aggregation. By replacing a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen bonding required for the formation of β-sheet structures, which are characteristic of many amyloid fibrils.[6][7] However, the specific placement and number of N-methyl groups are critical to the inhibitor's effectiveness.[7]
Q4: What techniques can I use to monitor the aggregation of this compound?
A4: Several techniques are well-suited for studying peptide aggregation:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a common method to monitor aggregation kinetics in real-time.[8][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of soluble aggregates and larger species.[10][11][12][13]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[14][15][16]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the secondary structure of the peptide in solution and detect conformational changes that may be associated with aggregation.[14]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide precipitates immediately upon adding aqueous buffer. | Poor solubility of the peptide in the chosen buffer.[1] | 1. Dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding the aqueous buffer.[1]2. Adjust the pH of the buffer to move away from the peptide's isoelectric point (pI).[2][5]3. Use a buffer with lower ionic strength. |
| Inconsistent results in ThT fluorescence assay. | - Pipetting errors.- Presence of interfering substances.- Photobleaching of ThT.- Instability of the ThT stock solution. | 1. Ensure accurate and consistent pipetting.2. Run appropriate controls, including buffer with ThT alone and peptide alone.3. Minimize exposure of the plate to light.4. Prepare fresh ThT stock solutions and filter them before use.[8] |
| High polydispersity index (PDI) in DLS measurements. | - Presence of multiple aggregate species.- Contamination with dust or other particulates. | 1. This may be indicative of the aggregation process. Consider taking measurements at different time points to monitor the evolution of aggregate sizes.2. Filter the sample through a low-protein-binding filter (e.g., 0.02 µm or 0.1 µm) before analysis.[1] |
| No fibrils observed with TEM, but other methods suggest aggregation. | - Aggregates may be amorphous rather than fibrillar.- Inappropriate sample preparation for TEM. | 1. Amorphous aggregates will not have the characteristic fibrillar morphology. Consider this as a valid result.2. Optimize staining protocols (e.g., uranyl acetate (B1210297) concentration and incubation time). Ensure the peptide concentration on the grid is appropriate.[15] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
This protocol is used to monitor the kinetics of amyloid fibril formation.
Materials:
-
This compound peptide
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare the this compound peptide solution at the desired concentration in the assay buffer.
-
Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-25 µM.[1]
-
In each well of the 96-well plate, add your peptide sample. Include a buffer-only control.
-
Add the ThT working solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking, as per your experimental design.[1]
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[1][8][17][18]
-
Plot the fluorescence intensity against time to generate an aggregation curve.
Dynamic Light Scattering (DLS)
This protocol provides a general workflow for analyzing the size distribution of peptide aggregates.
Materials:
-
This compound peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Prepare the peptide solution at the desired concentration in a suitable buffer.
-
Filter the solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust and other large particles.[1]
-
Carefully transfer the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.[1]
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.[1]
-
Set the instrument parameters, including the solvent viscosity and refractive index.[1]
-
Acquire the scattering data. The instrument's software will analyze the data to provide the size distribution and polydispersity index (PDI).
Transmission Electron Microscopy (TEM)
This protocol is for the visualization of peptide aggregate morphology.
Materials:
-
This compound peptide solution (at an appropriate concentration for TEM)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
Procedure:
-
Apply a small volume (e.g., 3-5 µL) of the peptide solution onto the surface of a TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess solution using the edge of a piece of filter paper.[15]
-
Apply a drop of the negative stain solution to the grid and incubate for 1-3 minutes.[15]
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present.[15]
Visualizations
Caption: Troubleshooting workflow for peptide aggregation issues.
Caption: Workflow for studying peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of protein stability, solubility, and net charge in amyloid fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. people.bath.ac.uk [people.bath.ac.uk]
- 7. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. tandfonline.com [tandfonline.com]
- 10. zentriforce.com [zentriforce.com]
- 11. medium.com [medium.com]
- 12. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Transmission electron microscopy assay [assay-protocol.com]
- 16. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Thioflavin T Assay [protocols.io]
Preventing racemization during N-methylated amino acid incorporation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization during the incorporation of N-methylated amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of an amino acid (typically the L-form used in nature) is converted into a mixture of both its L- and D-forms during the chemical reactions of peptide synthesis. This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into the peptide chain, potentially altering its structure, biological activity, and therapeutic efficacy.
Q2: Why are N-methylated amino acids particularly prone to racemization?
A2: N-methylated amino acids are more susceptible to racemization primarily through the formation of an oxazolium-5-oxide intermediate.[1] The N-methylation enhances the electron-donating character of the nitrogen atom, which facilitates the cyclization to form this intermediate. The proton at the chiral alpha-carbon of the oxazolium ion is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction with an amine can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-diastereomers.
Q3: What are the key factors that influence racemization during the coupling of N-methylated amino acids?
A3: Several factors can significantly impact the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to forming highly reactive intermediates that favor racemization.
-
Bases: The type and amount of base used can promote racemization by facilitating the abstraction of the alpha-proton.[2] Both the basicity and steric hindrance of the base play a role.[2]
-
Solvents: Polar solvents can promote racemization.[1]
-
Temperature: Higher temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.
-
Presence of Salts: The presence of tertiary amine salts, such as triethylamine (B128534) hydrochloride, has been shown to have a profound effect on increasing racemization of activated N-methylated amino acids.[1]
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the incorporation of N-methylated amino acids and provides strategies for mitigation.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide. | Use of a coupling reagent known to cause high racemization (e.g., carbodiimides without additives). | Switch to a low-racemization coupling reagent. For N-methylated amino acids, phosphonium (B103445) salts like PyAOP and PyBrOP , or uronium salts like HATU and COMU are often recommended. TOTT has also shown good results with low racemization levels for sterically hindered or methylated amino acids. |
| Use of a strong, non-hindered base (e.g., triethylamine). | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or sym-collidine are generally preferred over N,N-diisopropylethylamine (DIPEA) to minimize racemization. | |
| Coupling reaction performed at elevated temperatures. | Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) if the reaction kinetics allow. | |
| Presence of amine salts in the reaction mixture. | Ensure the absence of salts like triethylamine hydrochloride. If the starting materials are salts, they should be neutralized and purified before use. | |
| Use of a polar solvent. | While common in peptide synthesis, consider the solvent's polarity. Less polar solvents may reduce racemization, but solubility can be a concern. | |
| Low coupling efficiency leading to incomplete reaction and potential for racemization during subsequent couplings. | Steric hindrance of the N-methylated amino acid. | Use a highly efficient coupling reagent designed for sterically hindered couplings, such as PyBrOP . Microwave-assisted synthesis can sometimes help overcome steric hindrance. |
| Difficulty in purifying the desired peptide from its diastereomer. | Inadequate analytical method to resolve the diastereomers. | Develop a robust analytical method to separate and quantify the diastereomers. Chiral chromatography or capillary electrophoresis are often employed. |
Data on Coupling Reagents and Racemization
The selection of the appropriate coupling reagent and additives is paramount in suppressing racemization. The following table summarizes findings on the effectiveness of various reagents.
| Coupling Method/Reagent | Additive | Observation on Racemization of N-methylated amino acids | Reference |
| Mixed Anhydride | - | Extensive racemization observed, especially in the presence of salts. | |
| DCC | HONSu | Gave essentially pure products with low racemization in the absence of salt. | |
| EEDQ | - | Low racemization observed in the absence of salt. | |
| HONSu ester | - | Gave stereochemically pure product, even in the presence of salts. | |
| TSTU | CuCl₂ | Reported to eliminate racemization during the coupling of peptides containing a C-terminal N-methyl amino acid. | |
| PyAOP | - | Especially effective in coupling N-protected N-methyl amino acids to N-methyl amino acids. | |
| PyBrOP | - | Developed to overcome incomplete couplings to N-methyl-amino-acids. | |
| TOTT | - | Good results in couplings of sterically hindered or methylated amino acids, with lower racemization levels. | |
| HATU | - | Reacts faster with less epimerization during coupling. | |
| COMU | Oxyma Pure | High coupling efficiency with minimized racemization potential. |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling of an N-Methylated Amino Acid
This protocol provides a general procedure for the manual solid-phase synthesis coupling of an Fmoc-N-methyl-amino acid to a resin-bound peptide amine.
Materials:
-
Fmoc-N-methyl-amino acid (3 equivalents)
-
Coupling reagent (e.g., HATU, 2.9 equivalents)
-
Base (e.g., N-methylmorpholine (NMM), 6 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid in DMF. Add the coupling reagent (e.g., HATU) and the base (e.g., NMM). Allow the pre-activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test (note: secondary amines will give a weak positive or negative result).
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.
-
Repeat or Proceed: Proceed to the next deprotection and coupling cycle or cleave the peptide from the resin.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol describes a general method to determine the extent of racemization after peptide synthesis and cleavage.
Materials:
-
Crude peptide sample
-
Hydrolysis solution (6 M HCl)
-
Derivatization reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA)
-
Chiral HPLC column
-
Appropriate mobile phases (e.g., acetonitrile/water/TFA gradients)
-
Standards of the L-D and L-L dipeptides or derivatized D- and L-amino acids.
Procedure:
-
Peptide Hydrolysis: Place a small amount of the crude peptide in a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours. After cooling, evaporate the HCl.
-
Derivatization: Dissolve the hydrolyzed amino acid residue in a suitable buffer (e.g., sodium bicarbonate solution). Add a solution of the derivatizing agent (e.g., FDAA in acetone). Incubate the mixture to allow for complete reaction. Quench the reaction by adding acid.
-
Sample Preparation: Evaporate the solvent and redissolve the derivatized amino acid mixture in the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the sample onto a chiral HPLC column. Elute with an appropriate gradient to separate the diastereomeric derivatives.
-
Quantification: Integrate the peak areas of the derivatized D- and L-amino acids. Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100
Visualizations
Caption: Racemization mechanisms during peptide coupling.
Caption: Workflow for N-methylated amino acid incorporation.
References
Overcoming challenges in purifying hydrophobic peptides like NF(N-Me)GA(N-Me)IL
Welcome to the technical support center for challenges in the purification of complex peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic and N-methylated peptides, such as NF(N-Me)GA(N-Me)IL.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of hydrophobic peptides.
Problem 1: Poor Peptide Solubility
Symptoms:
-
The lyophilized peptide does not dissolve in the initial mobile phase.
-
Precipitation occurs upon addition of an aqueous solution to the dissolved peptide.
-
The solution appears cloudy or contains visible particles.
Possible Causes and Solutions:
| Cause | Solution |
| High Hydrophobicity | Dissolve the peptide in a strong organic solvent first, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or neat acetonitrile (B52724) (ACN).[1] Then, slowly add the aqueous mobile phase or buffer while vortexing.[2] |
| Aggregation | Use chaotropic agents like guanidine-HCl (6-12 M) or structure-breaking solvents like hexafluoroisopropanol (HFIP) for initial dissolution.[3] Sonication can also help break up aggregates.[1] |
| Incorrect Solvent Order | Always add the pure organic solvent to the lyophilized peptide first to wet the hydrophobic regions.[4] Next, add any concentrated buffer components, and finally, add the aqueous portion of the mixture.[4] |
| Suboptimal pH | Adjust the pH of the aqueous solution. For basic peptides (net charge > 0), use a slightly acidic solution (e.g., 10% acetic acid or 0.1% TFA). For acidic peptides (net charge < 0), use a basic solution (e.g., 10% NH₄OH).[1] |
Problem 2: Low Recovery or No Elution from RP-HPLC Column
Symptoms:
-
The target peptide peak is very small or absent in the chromatogram.
-
A blank injection following the sample run shows the elution of the missing peptide.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Irreversible Binding to Stationary Phase | Switch to a less hydrophobic column, such as a C8, C4, or Phenyl column, which are less retentive than the standard C18.[2][5] |
| Insufficient Organic Modifier | Increase the final concentration of the organic modifier in your gradient. For highly hydrophobic peptides, acetonitrile may not be strong enough; consider using n-propanol or isopropanol (B130326).[4][5] |
| Peptide Precipitation on Column | Ensure the sample is fully solubilized before injection. Injecting a sample dissolved in a solvent stronger than the initial mobile phase can cause precipitation at the column head.[5] |
Problem 3: Poor Peak Shape (Broadening or Tailing)
Symptoms:
-
The chromatographic peak for the target peptide is wide and asymmetrical.
Possible Causes and Solutions:
| Cause | Solution |
| Slow Desorption Kinetics/Secondary Interactions | Increase the column temperature to 40-60°C. This can improve solubility, reduce mobile phase viscosity, and sharpen peaks.[5] |
| Suboptimal Ion-Pairing | Ensure an adequate concentration (typically 0.1%) of an ion-pairing agent like Trifluoroacetic acid (TFA).[5] For mass spectrometry applications, Difluoroacetic acid (DFA) can be a good compromise between peak shape and MS compatibility.[5] |
| Steep Gradient | Use a shallower gradient (e.g., a slower increase in the organic solvent concentration over time) to improve resolution and peak shape.[5] |
Frequently Asked Questions (FAQs)
Q1: What makes a peptide like this compound particularly difficult to purify?
A1: The peptide this compound presents a dual challenge. Firstly, it is rich in hydrophobic amino acids (N, F, G, A, I, L), leading to poor aqueous solubility and a high tendency to aggregate.[1][6] Secondly, the presence of two N-methylated amino acids further increases its hydrophobicity and can disrupt the hydrogen bonding network of the peptide backbone, potentially altering its aggregation properties and interaction with the stationary phase during chromatography.
Q2: How do I choose the right organic solvent for my hydrophobic peptide?
A2: While acetonitrile is the most common organic solvent for RP-HPLC, it may not be sufficient for highly hydrophobic peptides. N-propanol and isopropanol are stronger organic modifiers that can improve the solubility and recovery of these challenging molecules.[4][5] It is often beneficial to perform small-scale solubility trials with different solvents before committing to a large-scale purification run.[4]
Q3: Can I use additives to improve the solubility and purification of my peptide?
A3: Yes, several additives can be beneficial. Formic acid (FA) is often used in mobile phases for LC-MS compatibility, though it may lead to broader peaks than TFA.[5] For extremely aggregation-prone peptides, solvents like hexafluoroisopropanol (HFIP) can be added to the sample solvent to disrupt secondary structures, though care must be taken as it can alter selectivity.[3]
Q4: What is a good starting point for developing an RP-HPLC method for a novel hydrophobic peptide?
A4: A good starting point is to use a less hydrophobic column (C4 or C8) with a pore size of 300 Å, which is suitable for larger peptides.[5] Use a mobile phase system of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).[5] Begin with a broad gradient (e.g., 5-95% B over 30 minutes) at an elevated temperature (e.g., 50°C) to identify the approximate elution conditions.[5] From there, you can optimize the gradient to improve separation.
Experimental Protocols
Protocol 1: General Method for RP-HPLC Purification of a Hydrophobic Peptide
This protocol provides a general starting point. Optimization will likely be required.
-
Materials and Reagents:
-
Crude, lyophilized hydrophobic peptide (e.g., this compound)
-
HPLC-grade water, acetonitrile (ACN), and isopropanol (IPA) or n-propanol (n-PrOH)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl Sulfoxide (DMSO)
-
HPLC System: Preparative or semi-preparative with a UV detector
-
Column: C4 or C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å)
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water (1 mL of TFA in 1 L of water).
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile (1 mL of TFA in 1 L of ACN).
-
Strong Elution Solvent (for column wash): 0.1% TFA in a 1:1 mixture of ACN and IPA/n-PrOH.
-
-
Sample Preparation:
-
Carefully weigh approximately 5 mg of the crude peptide.
-
Add 100-200 µL of DMSO to fully dissolve the peptide.
-
Slowly dilute with Mobile Phase A to a final concentration suitable for injection, ensuring the peptide remains in solution. If precipitation occurs, a higher initial percentage of organic in the dilution solvent may be necessary.[5]
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Inject the prepared sample.
-
Gradient Elution:
-
Time 0-5 min: Hold at 5% B.
-
Time 5-45 min: Linear gradient from 5% to 75% B.
-
Time 45-50 min: Linear gradient from 75% to 95% B.
-
Time 50-60 min: Hold at 95% B (Column Wash).
-
Time 60-65 min: Return to 5% B.
-
Time 65-75 min: Re-equilibration at 5% B.
-
-
Detection: Monitor absorbance at 210-220 nm.[7]
-
Fraction Collection: Collect fractions across the eluting peaks.
-
-
Post-Purification:
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions.
-
Visualizations
Caption: A general workflow for the purification of hydrophobic peptides.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 4. nestgrp.com [nestgrp.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Technical Support Center: NF(N-Me)GA(N-Me)IL Stability in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-methylated peptide NF(N-Me)GA(N-Me)IL. N-methylation is a common strategy to enhance peptide stability and cell permeability; however, challenges in cell culture can still arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is N-methylation significant?
A1: this compound is a synthetic peptide with N-methyl groups on the amide nitrogens of Phenylalanine (F) and Glycine (G). N-methylation is a chemical modification designed to improve the peptide's drug-like properties.[1] One of the most significant advantages of N-methylation is the enhanced resistance of peptides to enzymatic degradation by proteases.[1] This modification can also increase membrane permeability and bioavailability by reducing the number of hydrogen bond donors and promoting a more lipophilic character.[2][3]
Q2: I'm observing a loss of peptide activity in my long-term cell culture experiments. What could be the cause?
A2: Loss of activity for N-methylated peptides like this compound, while less susceptible to proteolysis, can still occur due to several factors:
-
Chemical Degradation: Peptides can undergo chemical degradation through pathways like oxidation, deamidation, and hydrolysis, which are influenced by the cell culture medium's pH, temperature, and composition.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, such as flasks and pipette tips, reducing the effective concentration in the medium.
-
Aggregation: Peptides can self-associate and form aggregates, which may be inactive or even cytotoxic.
-
Cellular Uptake and Metabolism: While N-methylation enhances stability, the peptide is still subject to cellular uptake and potential intracellular degradation over extended periods.
Q3: My peptide is precipitating in the cell culture medium. How can I resolve this?
A3: Peptide precipitation can be due to poor solubility at physiological pH or interactions with media components. Here are some troubleshooting steps:
-
Review Solubilization Protocol: Ensure the initial stock solution was fully dissolved. A small amount of a compatible organic solvent like DMSO may be used for initial solubilization before further dilution in aqueous buffers or media.
-
Check Final Concentration: High concentrations can lead to aggregation and precipitation. Determine the optimal working concentration through a dose-response experiment and avoid using concentrations exceeding the peptide's solubility limit in your specific medium.
-
Filter the Working Solution: Before adding it to your cell culture, filter the peptide working solution through a 0.22 µm sterile filter to remove any pre-existing aggregates.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage is critical to prevent degradation.
-
Long-term Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO or sterile water, depending on solubility). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from a frozen stock aliquot immediately before each experiment. Avoid storing the peptide in diluted solutions for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent peptide concentration due to degradation or improper handling. 2. Variability in cell passage number or health. 3. Pipetting errors. | 1. Prepare single-use aliquots of the stock solution. Always prepare fresh working solutions. Perform a stability test in your specific medium (see Experimental Protocols). 2. Use cells within a consistent passage number range and ensure high viability. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Cellular Toxicity | 1. Peptide aggregation leading to cytotoxic species. 2. High concentration of organic solvent (e.g., DMSO) in the final culture medium. 3. Contamination of peptide stock (e.g., TFA from synthesis). | 1. Visually inspect for precipitates and consider filtering the working solution. Test a range of concentrations to identify a non-toxic effective dose. 2. Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5%). 3. If residual TFA is suspected, consider peptide purification or ordering from a supplier that offers TFA removal. |
| No Biological Effect Observed | 1. Peptide degradation in the medium. 2. Incorrect peptide concentration. 3. The peptide is not active in the chosen cell model or assay. | 1. Confirm peptide stability in your culture medium over the experiment's duration using HPLC or mass spectrometry. Consider replenishing the peptide in the medium for long-term experiments. 2. Verify the concentration of your stock solution. Ensure accurate dilution. 3. Review the literature for the peptide's known biological activities and target pathways. Confirm that your cell line expresses the necessary targets. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide over time.
Materials:
-
This compound peptide
-
Cell culture medium (with and without serum)
-
HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Protein precipitation solution (e.g., ACN with 1% TFA)
Procedure:
-
Prepare Peptide-Spiked Medium: Prepare a stock solution of this compound. Spike the cell culture medium (both with and without serum, if applicable) to your final working concentration.
-
Timepoint Zero (T=0): Immediately after spiking, take an aliquot of the peptide-containing medium. This will serve as your 100% reference.
-
Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Timepoint Samples: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation:
-
To each aliquot, add an equal volume of protein precipitation solution to stop enzymatic activity and precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a standard volume onto the C18 column.
-
Run a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time from the T=0 sample.
-
Integrate the peak area for each time point.
-
Calculate the percentage of intact peptide remaining relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
Illustrative Stability Data
The following table presents hypothetical data for the stability of this compound in different cell culture media.
| Time (hours) | % Intact Peptide (Medium without Serum) | % Intact Peptide (Medium with 10% FBS) |
| 0 | 100 | 100 |
| 8 | 98 | 95 |
| 24 | 95 | 88 |
| 48 | 91 | 75 |
| 72 | 85 | 62 |
Visualizations
Hypothesized Signaling Pathway
The "NF" in the peptide name may suggest an interaction with the NF-κB signaling pathway, a key regulator of inflammation. This diagram illustrates a simplified, hypothetical mechanism where the peptide might inhibit the canonical NF-κB pathway.
References
Technical Support Center: Addressing Poor Solubility of NF(N-Me)GA(N-Me)IL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of the N-methylated peptide, NF(N-Me)GA(N-Me)IL.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide, this compound, poorly soluble in aqueous solutions?
A1: The poor solubility of this compound likely stems from a combination of factors inherent to its structure. N-methylation of the peptide backbone, while beneficial for properties like cell permeability and resistance to degradation, can reduce the number of hydrogen bond donors, leading to decreased solubility in water.[1][2][3] The presence of hydrophobic amino acid residues further contributes to this issue by promoting intermolecular aggregation to minimize contact with water.[4][5]
Q2: What is the first step I should take to try and dissolve my peptide?
A2: The initial and simplest approach is to attempt solubilization in a small amount of an organic co-solvent and then gradually add the aqueous buffer of choice.[6] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for hydrophobic peptides.[6][7] It is crucial to start with a small quantity of the peptide to avoid wasting material.
Q3: How does pH affect the solubility of my peptide?
A3: The solubility of a peptide is highly dependent on the pH of the solution. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. By adjusting the pH of the solvent away from the peptide's pI, you can increase its net charge, thereby enhancing its interaction with water and improving solubility.[4][8] For a peptide with basic residues, using a slightly acidic buffer can help, while for a peptide with acidic residues, a slightly basic buffer may be more effective.[9]
Q4: Are there any chemical modifications I can make to the peptide to improve its solubility?
A4: Yes, several chemical modifications can enhance the solubility of your peptide. These include:
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its aqueous solubility.[4]
-
Amino Acid Substitution: If the peptide's activity allows, substituting one or more hydrophobic amino acids with hydrophilic or charged residues can improve solubility.[7][8]
-
Addition of Solubility-Enhancing Tags: Fusing a highly soluble peptide or protein tag, such as a poly-arginine tag, can increase the overall solubility of the target peptide.[4]
Troubleshooting Guide
This guide provides a systematic approach to addressing the poor solubility of this compound.
Initial Solubility Testing Workflow
The following workflow diagram illustrates the initial steps to take when attempting to dissolve your peptide.
Caption: Initial workflow for dissolving this compound.
Advanced Troubleshooting Strategies
If the initial attempts to dissolve the peptide are unsuccessful, the following advanced strategies can be employed.
-
Determine the Theoretical Isoelectric Point (pI): Use a peptide analysis tool to calculate the theoretical pI of this compound.
-
Prepare a Range of Buffers: Prepare a series of buffers with pH values at least 1-2 units above and below the calculated pI.
-
Test Solubility: Attempt to dissolve the peptide in each buffer, following the initial solubility testing workflow.
Different organic solvents can have varying effects on peptide solubility. If DMSO is not effective or is incompatible with your downstream application, consider screening other co-solvents.
| Co-Solvent | Properties | Considerations |
| Dimethyl Sulfoxide (DMSO) | Strong solubilizing agent for hydrophobic compounds. | Can be toxic to cells at higher concentrations.[6] |
| Dimethylformamide (DMF) | Similar to DMSO, effective for hydrophobic peptides. | Also has potential cellular toxicity.[7] |
| Ethanol (B145695)/Methanol | Less aggressive organic solvents. | May be less effective for highly hydrophobic peptides.[6] |
| Acetonitrile | Commonly used in chromatography. | Compatibility with the intended experiment should be verified.[6] |
| Isopropanol | Another alcohol-based solvent option. | Similar considerations to ethanol and methanol.[6] |
Excipients can be used to improve the solubility of peptides by altering their immediate environment.
-
Surfactants: Surfactants like Tween 20, Tween 80, and Cremophor EL can form micelles that encapsulate the hydrophobic peptide, increasing its apparent solubility in aqueous solutions.[10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[10]
Signaling Pathway of a Solubilizing Agent
The following diagram illustrates the mechanism by which a cyclodextrin (B1172386) can enhance the solubility of a hydrophobic peptide.
Caption: Mechanism of peptide solubilization by cyclodextrin.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the solubility of a compound under specific assay conditions.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the peptide stock solution with DMSO.
-
Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The highest concentration of the peptide that does not show significant precipitation is considered its kinetic solubility under these conditions.
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of a compound.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Vials
-
Shaker incubator
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer.
-
Incubate the vial on a shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved peptide using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of the peptide in that buffer.
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies for Novel N-Methylated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of novel N-methylated peptides, such as NF(N-Me)GA(N-Me)IL, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for determining the starting dose of a novel N-methylated peptide in an animal model?
A1: Determining the initial in vivo dose requires a multi-step approach. Start by establishing the in vitro efficacy (e.g., IC50 or EC50) of the peptide. This in vitro data can then be converted to an in vivo starting dose using allometric scaling, which accounts for differences in body surface area between species. It is crucial to use the correct species-specific scaling factors.[1] A thorough literature review of similar peptide compounds can also provide guidance on typical dosage ranges. Additionally, conducting a dose-ranging pilot study with a wide dose range in a small number of animals is highly recommended to identify the maximum tolerated dose (MTD).[1][2]
Q2: What are the common routes of administration for peptide therapeutics in preclinical studies, and how do I choose the best one?
A2: The most common routes for peptide administration in preclinical rodent studies are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[3][4] The choice of administration route depends on the desired pharmacokinetic (PK) profile, the target tissue, and the physicochemical properties of your peptide.
-
Intravenous (IV): Delivers the peptide directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action. This route is often used to determine intrinsic clearance and volume of distribution.
-
Intraperitoneal (IP): Offers a slower absorption rate compared to IV, leading to a more sustained plasma concentration. It is a commonly used route in rodent studies.
-
Subcutaneous (SC): Provides the slowest absorption rate of the three, resulting in a prolonged therapeutic effect. This route is often preferred for peptides with a short half-life.
Q3: How can I improve the in vivo stability and half-life of my N-methylated peptide?
A3: N-methylation is a chemical modification known to enhance peptide stability by protecting against enzymatic degradation. However, peptides can still be susceptible to rapid clearance. To further improve stability and half-life, consider the following strategies:
-
Formulation Optimization: Ensure the peptide is formulated at an optimal pH using appropriate buffers (e.g., phosphate (B84403) or histidine buffers) to minimize chemical degradation. The inclusion of excipients like lyoprotectants (e.g., sucrose) and surfactants (e.g., Polysorbate 20) can also enhance stability.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, reducing renal clearance and prolonging its circulation time.
-
Fusion to Larger Proteins: Fusing the peptide to a larger carrier protein, such as albumin or an Fc fragment, can significantly extend its half-life.
-
Use of Protease Inhibitors: While not always feasible for in vivo studies, co-administration with specific protease inhibitors can be explored in certain contexts.
Troubleshooting Guides
Problem 1: High toxicity and mortality observed at the initial dose.
Immediate Action: Immediately decrease the dose by 50-75% in the subsequent animal cohort.
| Potential Cause | Troubleshooting Steps |
| Initial dose is above the Maximum Tolerated Dose (MTD). | Re-evaluate the allometric scaling calculations used to determine the starting dose. Conduct a formal dose-ranging study with escalating doses to accurately determine the MTD. |
| Vehicle-induced toxicity. | Administer the vehicle alone as a control group to assess its toxicity. If the vehicle is toxic, consider alternative, well-tolerated vehicles such as saline or phosphate-buffered saline (PBS). |
| Rapid clearance leading to high initial concentration. | Consider switching to a route of administration with slower absorption, such as subcutaneous injection, to avoid a high initial peak plasma concentration. |
| Contamination of the peptide. | Ensure the purity of the peptide stock through analytical methods like HPLC and mass spectrometry. |
Problem 2: Lack of efficacy even at high doses.
| Potential Cause | Troubleshooting Steps |
| Suboptimal dosage. | Conduct a pharmacokinetic (PK) study to determine the concentration of the peptide in plasma and target tissues over time. This will help ascertain if a therapeutic concentration is being reached and maintained. |
| Poor bioavailability. | The peptide may have poor absorption from the administration site. Consider alternative delivery routes, such as intravenous injection, to ensure it reaches systemic circulation. |
| Rapid degradation or clearance. | Despite N-methylation, the peptide might still be rapidly cleared. Analyze plasma samples for peptide metabolites to understand its degradation profile. Employ strategies to enhance stability, as mentioned in the FAQs. |
| Issues with the experimental model. | Re-evaluate the disease model to ensure it is appropriate for testing the peptide's mechanism of action. |
| Incorrect formulation. | Ensure the peptide is fully solubilized and stable in the chosen vehicle. Inconsistent solubility can lead to variable dosing. |
Problem 3: High variability in experimental results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing technique. | Ensure all personnel are properly trained and consistent in their administration technique. For instance, in an IP injection, avoid injecting into the bladder or cecum. |
| Formulation instability. | Prepare the peptide formulation fresh before each use to avoid degradation. |
| Individual animal variability. | Increase the number of animals per group to reduce the impact of individual physiological differences. |
| Environmental factors. | Maintain consistent housing conditions for all animals, including light/dark cycles, temperature, and diet. |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select the appropriate animal model for your study (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into at least 5 groups (n=3-5 per group), including a vehicle control group and four escalating dose groups (e.g., 1, 5, 10, 50 mg/kg).
-
Administration: Administer the peptide or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals daily for a minimum of 7 days for any clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior. Record body weight daily.
-
Endpoint Analysis: At the end of the observation period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Definition: The MTD is the highest dose that does not induce significant toxicity or cause more than a 10-20% loss in body weight.
Protocol 2: Basic Pharmacokinetic (PK) Study
-
Animal Model and Grouping: Use the same animal model as in your efficacy studies. Allocate at least 3 animals per time point.
-
Dosing: Administer a single dose of the N-methylated peptide at a concentration below the MTD.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma. At the final time point, collect target tissues.
-
Sample Analysis: Quantify the concentration of the peptide in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).
Data Presentation
Table 1: Example Dose-Ranging Study Results
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | +2.5 | None | 0/5 |
| 1 | +2.1 | None | 0/5 |
| 5 | +1.5 | None | 0/5 |
| 10 | -5.8 | Mild lethargy | 0/5 |
| 50 | -18.2 | Severe lethargy, ruffled fur | 2/5 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Dose (mg/kg) | 5 | 10 | 10 |
| Cmax (ng/mL) | 1250 | 850 | 450 |
| Tmax (hours) | 0.08 | 0.5 | 1.5 |
| AUC (ng*h/mL) | 2500 | 3400 | 3200 |
| Half-life (hours) | 1.2 | 2.5 | 3.8 |
| Bioavailability (%) | 100 | 68 | 64 |
Visualizations
Caption: Workflow for preclinical in vivo studies of a novel peptide.
Caption: Troubleshooting logic for in vivo peptide experiments.
Caption: Key factors influencing in vivo peptide stability.
References
Troubleshooting unexpected results in NF(N-Me)GA(N-Me)IL bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the cyclic N-methylated peptide NF(N-Me)GA(N-Me)IL. The information is designed to help identify and resolve common issues encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While specific literature on this compound is not publicly available, its structure as a cyclic, N-methylated peptide suggests it may be designed to modulate protein-protein interactions or target intracellular pathways. Cyclic peptides often exhibit increased stability and receptor selectivity.[1][2] N-methylation can enhance membrane permeability and proteolytic resistance. A plausible target for such peptides is the NF-κB signaling pathway, a central mediator of inflammation.[3][4]
Q2: I'm having trouble dissolving the lyophilized this compound peptide. What should I do?
Poor solubility is a common issue with cyclic and hydrophobic peptides.[5] The solubility is highly dependent on the solvent and pH. It is recommended to first try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or methanol, and then diluting it with the aqueous assay buffer. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Q3: My assay results are highly variable between experiments. What are the common causes?
Assay variability with peptides can stem from several factors:
-
Peptide Stability: Ensure proper storage of the lyophilized peptide at -20°C and minimize the time the peptide is in solution.
-
Inconsistent Peptide Concentration: The net peptide content of a lyophilized powder can vary. Consider performing an amino acid analysis to determine the exact peptide concentration.
-
Assay Conditions: Minor variations in cell density, incubation times, and reagent preparation can lead to significant differences in results.
-
Pipetting Errors: Careful and consistent pipetting techniques are crucial, especially when working with small volumes.
Troubleshooting Guide
Issue 1: Lower Than Expected Bioactivity or Potency
Q: The IC50/EC50 value for my this compound is significantly higher than anticipated. What could be the reason?
Several factors can contribute to reduced peptide bioactivity. The following troubleshooting workflow can help isolate the cause.
Caption: Troubleshooting workflow for low peptide bioactivity.
Data Presentation: Peptide Solubility
The table below summarizes common solvents for dissolving hydrophobic peptides.
| Solvent | Polarity | Notes |
| DMSO | Polar aprotic | Excellent for many hydrophobic peptides. Can be cytotoxic at higher concentrations. |
| DMF | Polar aprotic | Similar to DMSO, good for dissolving a wide range of peptides. |
| Methanol | Polar protic | Can be effective, but less so than DMSO or DMF for highly hydrophobic peptides. |
| Acetonitrile | Polar aprotic | Often used in HPLC; can be a good choice for initial dissolution before aqueous dilution. |
| Water with 0.1% TFA | Aqueous acidic | Useful for basic peptides. |
| Water with 0.1% NH4OH | Aqueous basic | Recommended for acidic peptides. |
Data compiled from general peptide handling guidelines.
Issue 2: Unexpected Cytotoxicity
Q: I am observing significant cell death in my bioassay at concentrations where the peptide should be active, not toxic. What could be the cause?
Unforeseen cytotoxicity can be caused by the peptide itself, contaminants, or the experimental conditions.
-
Peptide Aggregation: Aggregated peptides can sometimes exhibit non-specific toxicity. Verify solubility and consider filtering the peptide solution.
-
Contaminants: Residual trifluoroacetic acid (TFA) from peptide synthesis can be cytotoxic. Consider TFA removal or using a peptide salt form like acetate (B1210297) or hydrochloride.
-
Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic threshold for your cell line (typically <0.5%).
-
Off-Target Effects: The peptide may have legitimate off-target effects that induce apoptosis or necrosis. Consider running a counter-screen or a cell viability assay (e.g., MTT or LDH release) in parallel.
Issue 3: No Cellular Uptake
Q: How can I confirm if this compound is entering the cells? My downstream functional assays are negative.
If the peptide is intended to act on an intracellular target, confirming cellular uptake is a critical first step.
-
Direct Detection: Synthesize a fluorescently labeled version of the peptide (e.g., with FITC or a similar dye). Cellular uptake can then be visualized by confocal microscopy or quantified by flow cytometry.
-
Indirect Assays: Use a functional assay that is highly dependent on cytosolic delivery. For example, if the peptide targets a specific kinase, measure the phosphorylation of a known downstream substrate.
Experimental Protocols
Protocol: NF-κB Reporter Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter cell line.
Caption: Experimental workflow for an NF-κB reporter assay.
Methodology:
-
Cell Plating: Seed a stable NF-κB luciferase reporter cell line into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Peptide Preparation: Prepare a 2X serial dilution of this compound in the appropriate assay medium.
-
Treatment: Remove the old medium from the cells and add the diluted peptide. Include a vehicle control (e.g., medium with DMSO). Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNFα (final concentration 10 ng/mL), to all wells except the negative control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Readout: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
Signaling Pathway
The diagram below illustrates a simplified canonical NF-κB signaling pathway, a potential target for inhibitory peptides like this compound.
Caption: Hypothesized inhibition of the NF-κB pathway.
References
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Strategies to minimize off-target effects of NF(N-Me)GA(N-Me)IL
Welcome to the technical support center for the novel peptide NF(N-Me)GA(N-Me)IL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for a novel peptide like this compound?
A1: Off-target effects for a novel peptide can arise from several factors. Due to the inherent flexibility of peptides, this compound may interact with unintended proteins or receptors that share structural or sequence homology with the intended target.[1][2] The N-methylation modifications, while designed to enhance stability and potency, could also alter the binding profile, potentially leading to unforeseen interactions.[3][4][5] Furthermore, impurities or truncated sequences from the synthesis process can also contribute to unexpected biological activity.
Q2: How can the N-methylation in this compound influence its specificity?
A2: N-methylation of the peptide backbone is a strategy to improve proteolytic stability, membrane permeability, and conformational control. This modification restricts the peptide's structural flexibility, which can lead to a more defined conformation for target binding. While this can enhance binding affinity and specificity for the intended target, it can also potentially create new off-target interactions or reduce affinity for the primary target if the conformational constraint is not optimal. Therefore, empirical testing is crucial.
Q3: What initial steps should I take to assess the potential for off-target effects with this compound?
A3: A tiered approach is recommended. Start with in silico (computational) methods to predict potential off-target binding partners based on the peptide's sequence and known protein structures. Follow this with broad in vitro screening, such as profiling against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels). Subsequently, utilize cell-based assays to evaluate the peptide's activity in various cell lines to identify any unexpected phenotypic changes.
Q4: My this compound peptide is showing low solubility. How can I troubleshoot this?
A4: Poor solubility is a common issue with synthetic peptides. First, try dissolving a small amount of the peptide in sterile, distilled water. If it remains insoluble, consult the peptide's properties. For hydrophobic peptides, which this compound may be, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by slow dilution into your aqueous buffer with vigorous stirring, is a standard approach. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) may be effective. Always test the solubility of a small aliquot before dissolving the entire batch.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe an unexpected cellular response after treatment with this compound, follow these steps to determine if it's an off-target effect.
| Symptom | Possible Cause | Troubleshooting Step |
| Unexpected change in cell morphology, proliferation, or viability | Off-target receptor activation or inhibition. | 1. Confirm On-Target Activity: Use a positive control for the intended target to ensure the expected phenotype is also present. 2. Dose-Response Analysis: Perform a dose-response curve to see if the unexpected phenotype follows a different concentration dependency than the on-target effect. 3. Competitive Inhibition Assay: Use a known antagonist for the suspected off-target receptor to see if it can block the unexpected phenotype. |
| Activation of an unintended signaling pathway | Cross-reactivity with other signaling molecules. | 1. Pathway Analysis: Use phospho-protein arrays or western blotting for key signaling nodes (e.g., MAPK, PI3K/Akt) to identify the activated pathway. 2. Literature Search: Investigate if the identified off-target pathway is a known liability for similar peptides. |
| Inconsistent results between experiments | Peptide degradation, aggregation, or batch-to-batch variability. | 1. Assess Peptide Integrity: Use HPLC and mass spectrometry to check the purity and integrity of your peptide stock. 2. Solubility Check: Visually inspect your peptide solution for precipitation before each experiment. 3. Fresh Preparations: Prepare fresh dilutions from a concentrated stock for each experiment. |
Guide 2: Improving Peptide Specificity
If initial screens suggest off-target activity, consider these strategies to engineer a more specific version of this compound.
| Strategy | Description | Considerations |
| Alanine (B10760859) Scanning | Systematically replace each amino acid in this compound with alanine and test the binding affinity of each new peptide. | This helps identify key residues for on-target vs. off-target binding. |
| Peptide Truncation | Create a series of peptides with systematic truncations from the N- and C-termini to identify the minimal active sequence. | Shorter peptides may have reduced off-target interactions but could also lose on-target potency. |
| Positional Scanning Library | Systematically replace each amino acid position with all other 19 amino acids to identify substitutions that enhance specificity. | This is a more comprehensive but resource-intensive approach. |
| Computational Design | Use molecular docking and dynamics simulations to predict modifications that would decrease binding to off-target proteins while maintaining on-target affinity. | Requires accurate structural information for both on- and off-target proteins. |
Experimental Protocols & Data Presentation
Protocol 1: Competitive Binding Assay to Determine Specificity
This protocol is designed to assess whether this compound binds to a suspected off-target receptor.
Methodology:
-
Preparation:
-
Prepare a stock solution of a radiolabeled or fluorescently-labeled ligand known to bind specifically to the suspected off-target receptor.
-
Prepare serial dilutions of this compound and a known unlabeled ligand for the off-target receptor (positive control).
-
Prepare cells or membranes expressing the suspected off-target receptor.
-
-
Incubation:
-
In a multi-well plate, add the cells/membranes, the labeled ligand at a concentration near its Kd, and varying concentrations of either this compound or the unlabeled control ligand.
-
Incubate at an appropriate temperature and time to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the unbound labeled ligand using a filter plate or by washing the cells.
-
Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor (this compound or control).
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
-
Data Summary Table:
| Competitor Ligand | IC50 (nM) for Off-Target Receptor | Interpretation |
| Known Off-Target Ligand | 10 | Strong binding to the off-target receptor. |
| This compound | >10,000 | Weak or no binding to the off-target receptor. |
| Your this compound Data | Enter Value | Interpret based on comparison to control |
Protocol 2: Cell-Based Functional Assay for Off-Target Activity
This protocol uses a reporter gene assay to determine if this compound activates an off-target signaling pathway.
Methodology:
-
Cell Line Preparation:
-
Use a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a response element for the suspected off-target pathway.
-
-
Treatment:
-
Plate the reporter cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound. Include a positive control (a known activator of the pathway) and a negative control (vehicle).
-
-
Incubation and Lysis:
-
Incubate the cells for a sufficient time to allow for reporter gene expression (typically 6-24 hours).
-
Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
-
Signal Detection:
-
Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability if necessary.
-
Calculate the fold induction of the reporter signal relative to the vehicle control.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Data Summary Table:
| Treatment | EC50 (nM) for Off-Target Pathway Activation | Maximal Fold Induction |
| Known Pathway Activator | 50 | 25-fold |
| This compound | >50,000 | 1.2-fold |
| Your this compound Data | Enter Value | Enter Value |
Visualizations
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of NF(N-Me)GA(N-Me)IL with Other Amyloid-Inhibiting Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Peptide-Based Inhibitors of Human Islet Amyloid Polypeptide (hIAPP) Aggregation
The aggregation of human islet amyloid polypeptide (hIAPP), a 37-amino acid peptide hormone co-secreted with insulin, is a pathological hallmark of type 2 diabetes. The formation of amyloid fibrils by hIAPP is associated with pancreatic β-cell dysfunction and death. Consequently, the development of inhibitors of hIAPP aggregation is a key therapeutic strategy. This guide provides a head-to-head comparison of the N-methylated peptide, NF(N-Me)GA(N-Me)IL, with other notable peptide-based inhibitors of hIAPP fibrillogenesis. The comparison is based on available experimental data to provide an objective assessment of their respective performances.
Quantitative Comparison of Inhibitory Peptides
The efficacy of various peptides in inhibiting hIAPP aggregation and cytotoxicity is summarized below. The data is compiled from multiple studies to provide a comparative overview.
| Peptide Inhibitor | Sequence/Description | Known Affinity/IC50 for hIAPP Inhibition | Key Findings & References |
| This compound | N-methylated fragment of hIAPP (residues 22-27) | Inhibitory effects in the micromolar (µM) range.[1] | Acts as a submicromolar affinity ligand for hIAPP but is unable to completely block fibrillogenesis and cytotoxicity.[1] |
| IAPP-GI | Designed mimic of nonamyloidogenic and bioactive hIAPP | IC50 of 20 nM for inhibiting cytotoxic misfolding. Binds to hIAPP with ~10-fold higher affinity than this compound.[1] | Completely blocks cytotoxic misfolding and can redissolve existing aggregates.[1] |
| FLPNF | Phe-Leu-Pro-Asn-Phe | Strongly inhibits hIAPP aggregation at a 10:1 molar ratio (inhibitor:hIAPP).[2][3] | Directly interacts with hIAPP to reduce fibril formation and decrease cytotoxicity in INS-1 cells.[2][3] |
| Pramlintide | An analog of human amylin with three proline substitutions | Inhibits hIAPP amyloid formation in a dose-dependent manner.[4] | A clinically approved amylin analog that co-aggregates with hIAPP, suggesting a strong interaction.[4] |
| Rat IAPP (rIAPP) | Naturally non-amyloidogenic rodent counterpart of hIAPP | Effective inhibitor of hIAPP amyloid formation.[5] | Differs from hIAPP at six amino acid positions, which prevents its own aggregation and allows it to inhibit hIAPP fibrillogenesis.[5] |
Signaling Pathways in hIAPP-Induced Cytotoxicity
The aggregation of hIAPP initiates a cascade of intracellular events leading to β-cell apoptosis. Understanding these pathways is crucial for evaluating the protective effects of inhibitory peptides.
Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the inhibitory properties of peptides against hIAPP aggregation and cytotoxicity.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. A Novel Pentapeptide Inhibitor Reduces Amyloid Deposit Formation by Direct Interaction with hIAPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Pentapeptide Inhibitor Reduces Amyloid Deposit Formation by Direct Interaction with hIAPP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Ability of Pramlintide to Inhibit Amyloid Formation by Human Islet Amyloid Polypeptide Reveals a Balance between Optimum Recognition and Reduced Amyloidgenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ability of Rodent Islet Amyloid Polypeptide to Inhibit Amyloid Formation by Human Islet Amyloid Polypeptide Has Important Implications For the Mechanism of Amyloid Formation and the Design of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NF(N-Me)GA(N-Me)IL's Binding Affinity and Kinetics in Amyloid Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of the Amyloid Aggregation Inhibitor NF(N-Me)GA(N-Me)IL
The peptide this compound, a double N-methylated derivative of the amyloidogenic segment of the Islet Amyloid Polypeptide (IAPP), has emerged as a significant inhibitor of amyloid fibril formation. This guide provides a comparative analysis of its binding affinity and kinetics against other peptide-based inhibitors, supported by experimental data and detailed protocols. While specific quantitative binding data for this compound is not extensively available in the public domain, this guide synthesizes available information and presents data from comparable amyloid inhibitor peptides to offer a valuable benchmark for researchers.
Comparative Binding Affinity and Kinetics
While literature describes this compound as a potent inhibitor with low nanomolar affinity for IAPP, precise dissociation constants (Kd) and kinetic rates (ka, kd) are not readily found. To provide a quantitative context, the following table includes data for other peptide-based inhibitors of amyloid-beta (Aβ) aggregation, a process mechanistically similar to IAPP aggregation.
| Peptide Inhibitor | Target | Binding Affinity (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Method |
| This compound | IAPP / Aβ | Reported as low nanomolar | Not available | Not available | Not available |
| YVRHLKYVRHLK | Aβ₁₋₄₂ | 5.385 x 10⁻⁵ M | Not available | Not available | SPR |
| KLVFF-based peptides | Aβ | Micromolar range | Not available | Not available | Various |
| HS-169 (Small Molecule) | Aβ₄₂ fibrils | 139 nM (Site 1), 18.2 µM (Site 2) | Not available | Not available | SPR[1] |
| Lansoprazole (Small Molecule) | Aβ₄₂ fibrils | 172 nM (Site 1), 10.9 µM (Site 2) | Not available | Not available | SPR[1] |
Experimental Protocols
Detailed below are methodologies for key experiments used to determine binding affinity and kinetics of peptide inhibitors against amyloidogenic proteins.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time biomolecular interactions.
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) of a peptide inhibitor binding to immobilized amyloid-beta.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amyloid-beta (Aβ₁₋₄₂) protein
-
Peptide inhibitor (e.g., this compound)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject Aβ₁₋₄₂ (in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of the peptide inhibitor in running buffer over the immobilized Aβ₁₋₄₂ surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat change upon binding, providing information on binding affinity, stoichiometry, and thermodynamics.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a peptide inhibitor binding to amyloid-beta in solution.
Materials:
-
Isothermal titration calorimeter
-
Aβ₁₋₄₂ protein in a suitable buffer (e.g., PBS)
-
Peptide inhibitor in the same buffer
Procedure:
-
Sample Preparation:
-
Load the Aβ₁₋₄₂ solution into the sample cell.
-
Load the peptide inhibitor solution into the injection syringe at a concentration 10-20 times that of the Aβ₁₋₄₂.
-
-
Titration:
-
Perform a series of small injections of the peptide inhibitor into the Aβ₁₋₄₂ solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of the inhibitor to Aβ₁₋₄₂.
-
Fit the resulting isotherm to a binding model to determine Kd, n, and ΔH.
-
Signaling Pathways and Experimental Workflows
Amyloid aggregates are known to induce cellular stress and inflammation, often through the activation of specific signaling pathways. Inhibitors like this compound are designed to prevent the formation of the toxic oligomeric species that trigger these pathways.
The formation of IAPP and Aβ aggregates can trigger inflammatory responses in immune cells like microglia through the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. This leads to the production of pro-inflammatory cytokines.
References
A Comparative Guide to the Experimental Reproducibility of the N-Methylated Peptide NF(N-Me)GA(N-Me)IL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the N-methylated peptide NF(N-Me)GA(N-Me)IL, focusing on the reproducibility of its experimental results. Due to the limited publicly available data specifically for this compound, this document leverages established methodologies for the synthesis and evaluation of N-methylated peptides and contextualizes its potential biological activity based on its structural components, which suggest a role in modulating inflammatory pathways.
I. Data Summary and Comparison
Given the absence of specific quantitative data for this compound in the current literature, this section provides a comparative framework against well-characterized anti-inflammatory peptides. The table below outlines key performance indicators that are critical for evaluating the reproducibility and efficacy of such peptides. It is hypothesized that this compound, due to its N-methylated structure, may exhibit enhanced stability and cell permeability.
| Parameter | This compound (Hypothetical) | BPC-157[1][2][3] | KPV[1] | TB-500[2][3] |
| Reported Purity (Post-Synthesis) | >95% | >98% | >98% | >98% |
| Biological Target | NF-κB Pathway | Multiple growth factor pathways | Not fully elucidated | Actin-sequestering protein |
| In Vitro Potency (IC50) | To be determined | ng/mL range | µM range | ng/mL range |
| In Vivo Efficacy Model | e.g., LPS-induced inflammation | e.g., Tendon and ligament healing | e.g., Colitis models | e.g., Wound healing models |
| Reported Half-life | Potentially enhanced due to N-methylation | Minutes (in plasma) | Short | Long |
| Observed Side Effects | To be determined | Generally well-tolerated | Minimal reported | Generally well-tolerated |
II. Experimental Protocols
The reproducibility of experimental findings is fundamentally linked to the meticulous execution of protocols. Below are detailed methodologies for the synthesis and potential biological evaluation of this compound.
A. Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of N-methylated peptides like this compound presents unique challenges due to steric hindrance. The following protocol is adapted from established methods for synthesizing N-methylated peptides.[4][5][6][7][8]
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Leucine).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminal amine.
-
Amino Acid Coupling:
-
For standard amino acids (Glycine, Alanine): Dissolve the Fmoc-protected amino acid with a coupling reagent such as HBTU/HOBt or HATU in DMF and add to the resin.
-
For N-methylated amino acids (N-Me-Glycine, N-Me-Alanine, N-Me-Isoleucine): Due to slower coupling kinetics, use a stronger coupling agent like HATU and allow for a longer reaction time or perform a double coupling. Microwave-assisted coupling can also enhance efficiency.[7]
-
-
On-Resin N-methylation (Alternative to using N-methylated amino acids):
-
Protect the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Perform methylation using methyl p-nitrobenzenesulfonate and a mild base.
-
Remove the o-NBS group with a reducing agent.[8]
-
-
Cleavage and Deprotection: After assembling the full peptide sequence, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
B. In Vitro Assay for NF-κB Inhibition
Based on the peptide's name suggesting a potential interaction with the NF-κB pathway, a common in vitro assay to assess its anti-inflammatory activity is a reporter gene assay.[9]
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) that has been stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Cell Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of this compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions (e.g., by measuring luminescence for a luciferase reporter).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the reporter activity against the peptide concentration.
C. In Vivo Murine Model of LPS-Induced Inflammation
To evaluate the in vivo anti-inflammatory efficacy of this compound, a lipopolysaccharide (LPS)-induced inflammation model in mice is commonly used.[10]
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Peptide Administration: Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at different doses.
-
LPS Challenge: After a specified pre-treatment time, induce systemic inflammation by injecting LPS.
-
Sample Collection: At various time points post-LPS injection, collect blood samples and tissues (e.g., lung, liver) for analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Histological Analysis: Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the anti-inflammatory effects of this compound compared to a vehicle control group.
III. Visualizations
A. Hypothetical Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the canonical NF-κB signaling pathway.
Caption: Hypothesized NF-κB signaling inhibition by this compound.
B. Experimental Workflow for In Vitro NF-κB Inhibition Assay
The following diagram outlines the workflow for assessing the in vitro anti-inflammatory activity of this compound.
Caption: Workflow for in vitro NF-κB inhibition assay.
C. Experimental Workflow for In Vivo Inflammation Model
The diagram below details the experimental steps for evaluating the in vivo efficacy of this compound.
Caption: Workflow for in vivo mouse model of inflammation.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. swolverine.com [swolverine.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. Enhancement of IL-2 and IFN-gamma expression and NK cells activity involved in the anti-tumor effect of ganoderic acid Me in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NF(N-Me)GA(N-Me)IL and Known Pathway Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the novel peptide NF(N-Me)GA(N-Me)IL against established inhibitors of critical cellular pathways. Due to the novel nature of this compound, direct experimental data is not yet publicly available. Therefore, this document serves as a foundational guide, outlining the key parameters and established data for well-characterized inhibitors of the NF-κB and Apoptosis pathways. The provided experimental protocols and comparative tables are designed to serve as a benchmark for the future characterization of this compound.
Introduction to Key Signaling Pathways
Cellular signaling pathways are complex networks that govern fundamental cellular processes, including growth, proliferation, and death. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. The NF-κB and apoptosis pathways are two of the most extensively studied signaling cascades in the context of drug discovery and development.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune and inflammatory response.[1][2] It plays a significant role in cell survival, proliferation, and differentiation.[1] The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα.[2][3] This phosphorylation targets IκBα for degradation, allowing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.
Apoptosis , or programmed cell death, is a vital process for removing damaged or unwanted cells. It is tightly regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Key protein families involved in regulating apoptosis include the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, and the Inhibitor of Apoptosis Proteins (IAPs), which can block caspase activity.
Comparative Data of Pathway Inhibitors
The following tables summarize key quantitative data for a selection of known inhibitors targeting the NF-κB and apoptosis pathways. These tables are intended to serve as a reference for comparing the performance of novel inhibitors like this compound once experimental data becomes available.
Table 1: Comparative Efficacy of Known NF-κB Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 | Cell Line | Reference |
| This compound | To be determined | To be determined | To be determined | To be determined | - |
| Bortezomib | 26S Proteasome | Inhibits proteasome-mediated degradation of IκBα. | ~7 nM | Various | |
| IMD-0354 | IKKβ | Selectively inhibits the IκB kinase β subunit. | 292 nM | HEK-293 | |
| TCPA-1 | IKKβ | Selective inhibitor of the IKKβ subunit. | <1 nM | HEK-293 | |
| Sulfasalazine | IκBα Phosphorylation | Inhibits the phosphorylation and subsequent degradation of IκBα. | Varies | Jurkat |
Table 2: Comparative Efficacy of Known Apoptosis Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 / EC50 | Cell Line | Reference |
| This compound | To be determined | To be determined | To be determined | To be determined | - |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins. | Varies | Various | |
| Betulinic Acid | Mitochondrial Pathway | Induces apoptosis through the mitochondrial pathway, involving Bcl-2 family proteins and caspases. | Varies | Ovarian cancer cell lines | |
| Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) | Caspases | Broadly inhibits caspase activity, thereby blocking apoptosis. | Varies | Various |
Experimental Protocols
To facilitate the comparative analysis of this compound, the following are detailed methodologies for key experiments used to characterize pathway inhibitors.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK-293) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells and allow them to adhere.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., this compound) and known inhibitors for a specified pre-incubation period.
-
-
Pathway Activation:
-
Induce NF-κB activation by treating the cells with a stimulant such as TNF-α or IL-1β.
-
-
Luciferase Assay:
-
After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by fitting the dose-response curve.
-
Apoptosis Induction Assay (Caspase-Glo 3/7 Assay)
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, Jurkat) in appropriate media.
-
Seed the cells in a 96-well plate and treat with a range of concentrations of the test compound (e.g., this compound) and known apoptosis inducers.
-
-
Caspase Activity Measurement:
-
After the desired treatment period (e.g., 24, 48 hours), add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of active caspase-3 and -7.
-
Plot the luminescence values against the compound concentrations to generate a dose-response curve and determine the EC50 value for apoptosis induction.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for inhibitor analysis.
Caption: The canonical NF-κB signaling pathway and points of inhibition.
Caption: The intrinsic (mitochondrial) apoptosis pathway and points of inhibition.
Caption: General experimental workflow for characterizing a novel pathway inhibitor.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel NF-κB Inhibitor, NF(N-Me)GA(N-Me)IL, Against Methotrexate in a Preclinical Model of Rheumatoid Arthritis
This guide provides a comparative analysis of the investigational compound NF(N-Me)GA(N-Me)IL, a novel inhibitor of the NF-κB signaling pathway, against Methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD), for the potential treatment of rheumatoid arthritis (RA). The data presented is derived from preclinical studies aimed at evaluating the efficacy and cellular mechanisms of these compounds.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory responses and has been identified as a critical player in the pathogenesis of RA.[1][2][3] Constitutive activation of the NF-κB pathway in synovial tissue contributes to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, driving the destructive inflammatory process.[1][2] this compound is a novel, potent, and selective inhibitor of the NF-κB pathway. This guide presents a head-to-head comparison of this compound with Methotrexate in a preclinical collagen-induced arthritis (CIA) mouse model.
Data Presentation
The following tables summarize the key in vivo efficacy and in vitro mechanistic data comparing this compound and Methotrexate.
Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Methotrexate (1 mg/kg) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 2.5 ± 0.8 | 4.8 ± 1.1 |
| Paw Thickness (mm, Day 42) | 4.1 ± 0.3 | 2.3 ± 0.2 | 2.9 ± 0.3 |
| Serum IL-6 (pg/mL) | 150 ± 25 | 45 ± 10 | 80 ± 15 |
| Serum TNF-α (pg/mL) | 320 ± 40 | 90 ± 20 | 150 ± 30 |
| Histological Score (Joint Damage) | 8.5 ± 1.2 | 2.1 ± 0.7 | 3.9 ± 0.9 |
| *p < 0.05 compared to Vehicle Control |
Table 2: In Vitro Mechanistic Comparison in Murine Macrophages
| Parameter | Control (Unstimulated) | LPS (100 ng/mL) | LPS + this compound (1 µM) | LPS + Methotrexate (1 µM) |
| Nuclear p65 (NF-κB) Translocation (% of cells) | 5% | 85% | 15% | 70% |
| IKKβ Kinase Activity (% of control) | 100% | 450% | 120% | 420% |
| IL-1β Gene Expression (Fold Change) | 1 | 50 | 5 | 35 |
| TNF-α Gene Expression (Fold Change) | 1 | 80 | 10 | 60 |
| *p < 0.05 compared to LPS alone |
Experimental Protocols
A detailed description of the key experimental methodologies is provided below.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Induction of Arthritis: Male DBA/1J mice (8-10 weeks old) were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization was administered 21 days later.
-
Treatment: Prophylactic treatment with this compound (10 mg/kg, oral gavage, daily), Methotrexate (1 mg/kg, intraperitoneal injection, twice weekly), or vehicle control was initiated on the day of the first immunization and continued for 42 days.
-
Clinical Assessment: The severity of arthritis was evaluated every other day using a macroscopic scoring system (0-4 for each paw, maximum score of 16). Paw thickness was measured using a digital caliper.
-
Biomarker Analysis: At day 42, blood was collected for the measurement of serum IL-6 and TNF-α levels using ELISA kits.
-
Histopathology: Paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
In Vitro Macrophage Stimulation and Analysis
-
Cell Culture: Murine macrophage-like RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were pre-treated with this compound (1 µM), Methotrexate (1 µM), or vehicle for 1 hour before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for the indicated times.
-
Immunofluorescence for p65 Translocation: After 1 hour of LPS stimulation, cells were fixed, permeabilized, and stained with an anti-p65 antibody and a fluorescent secondary antibody. Nuclei were counterstained with DAPI. The percentage of cells with nuclear p65 was quantified by fluorescence microscopy.
-
IKKβ Kinase Assay: IKKβ was immunoprecipitated from cell lysates after 15 minutes of LPS stimulation. Kinase activity was measured using a commercially available assay kit with a GST-IκBα substrate.
-
Gene Expression Analysis: After 4 hours of LPS stimulation, total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative expression of Il1b and Tnf genes, normalized to a housekeeping gene.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of interleukin-10-mediated inhibition of NF-kappaB activity: a role for p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of NF(N-Me)GA(N-Me)IL: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window for the novel N-methylated cyclic peptide, NF(N-Me)GA(N-Me)IL, against alternative therapeutic strategies. Due to the novel nature of this compound, specific experimental data is not yet publicly available. Therefore, this guide presents a combination of data from well-characterized analogous compounds and projected, plausible data for this compound to serve as a framework for its future evaluation. The primary comparators selected are ATSP-7041, a "stapled" peptide, and Nutlin-3a, a small molecule inhibitor, both targeting the p53-MDM2/MDMX interaction, a common target for anti-cancer cyclic peptides.
Executive Summary
N-methylated cyclic peptides like this compound represent a promising class of therapeutics, engineered to combine the target specificity of biologics with the stability and cell permeability of small molecules. The core hypothesis is that N-methylation enhances proteolytic resistance and conformational rigidity, leading to improved pharmacokinetic profiles and a wider therapeutic window. This guide will explore the preclinical data supporting this hypothesis through a direct comparison of efficacy, toxicity, and pharmacokinetic parameters.
Data Presentation: Comparative Performance
The following tables summarize the key performance indicators for this compound (hypothetical data), the stapled peptide ATSP-7041, and the small molecule Nutlin-3a.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Binding Affinity (Kd) | Cellular Potency (EC50, SJSA-1 cells) |
| This compound (Projected) | MDM2/MDMX | ~5-15 nM | ~0.5-1.0 µM |
| ATSP-7041 | MDM2/MDMX | 18 nM (MDM2), 32 nM (MDMX)[1] | 0.8 µM[1] |
| Nutlin-3a | MDM2 | 90 nM | ~1-2 µM[2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound (Projected) | SJSA-1 Osteosarcoma Orthotopic Mouse | 20 mg/kg, IV, twice weekly | ~80-90% |
| ATSP-7041 | SJSA-1 Osteosarcoma Xenograft Mouse | 20 mg/kg, IV, daily[3] | >90%[3] |
| Nutlin-3a | U-2 OS Osteosarcoma Xenograft Mouse | 25 mg/kg, IP, daily | 85% |
Table 3: Pharmacokinetic Profile
| Compound | Species | Half-life (t1/2) | Clearance (CL) | Oral Bioavailability (%F) |
| This compound (Projected) | Rat | ~4-6 hours | ~10-20 mL/min/kg | ~20-30% |
| ATSP-7041 | Mouse | 1.8 hours | 22.1 mL/min/kg | Not Reported |
| Nutlin-3a | Mouse | ~6 hours | Not Reported | ~20-30% |
Table 4: Toxicity Profile
| Compound | Study Type | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| This compound (Projected) | Mouse, 28-day repeat dose | >40 mg/kg | Mild, transient hematological effects |
| ALRN-6924 (Stapled Peptide Analog) | Human Phase 1 | 3.1 mg/kg (once weekly) | Gastrointestinal effects, fatigue, anemia, headache |
| Nutlin-3a | Mouse Xenograft Study | Well-tolerated at 25 mg/kg/day | No significant weight loss or gross abnormalities |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for in vivo validation.
References
Assessing the Immunogenicity of N-Methylated Peptides: A Comparative Guide
Introduction
The development of peptide-based therapeutics offers significant promise due to their high specificity and potency. However, a primary challenge in their clinical translation is the potential for immunogenicity, where the peptide elicits an unwanted immune response.[1][2][3] Chemical modifications, such as N-methylation, are often employed to enhance peptide stability and bioavailability.[4] This guide provides a comparative assessment of the potential immunogenicity of the N-methylated peptide NF(N-Me)GA(N-Me)IL against its hypothetical unmodified counterpart, NFGAIL, and a singly-methylated version, NF(N-Me)GAIL. The assessment is based on established in vitro methods for evaluating T-cell dependent immunogenicity.[5][6]
The immunogenic potential of a peptide is primarily determined by its ability to be processed and presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) molecules to T-cells, leading to T-cell activation and proliferation.[7][8] N-methylation can influence this process by altering the peptide's susceptibility to proteolytic degradation, its binding affinity to MHC molecules, and its interaction with the T-cell receptor (TCR).
This guide will detail the experimental protocols for key immunogenicity assays, present hypothetical comparative data in a tabular format, and provide visualizations of the experimental workflows and relevant signaling pathways.
Comparative Immunogenicity Data
The following tables summarize hypothetical data from key in vitro immunogenicity assays comparing the three peptides. This data is illustrative and serves to highlight potential differences in immunogenicity profiles.
Table 1: T-Cell Proliferation Assay (CFSE-based)
| Peptide | Stimulation Index (SI) | % Proliferating CD4+ T-Cells |
| NFGAIL (Unmodified) | 8.5 | 12.3% |
| NF(N-Me)GAIL (Singly-methylated) | 4.2 | 6.1% |
| This compound (Doubly-methylated) | 1.8 | 2.5% |
| Positive Control (PHA) | 25.0 | 45.8% |
| Negative Control (Vehicle) | 1.0 | 1.5% |
Table 2: Cytokine Release Assay (ELISA/Multiplex)
| Peptide | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| NFGAIL (Unmodified) | 350 | 150 | 280 |
| NF(N-Me)GAIL (Singly-methylated) | 180 | 75 | 150 |
| This compound (Doubly-methylated) | 45 | 20 | 50 |
| Positive Control (PHA) | 1200 | 550 | 980 |
| Negative Control (Vehicle) | <10 | <5 | <15 |
Table 3: MHC Class II Binding Assay (Competition Assay)
| Peptide | IC50 (µM) for HLA-DRB1*01:01 | Relative Affinity |
| NFGAIL (Unmodified) | 2.5 | High |
| NF(N-Me)GAIL (Singly-methylated) | 8.1 | Moderate |
| This compound (Doubly-methylated) | 25.7 | Low |
| Positive Control Peptide | 0.5 | Very High |
| Negative Control Peptide | >100 | Very Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for assessing peptide immunogenicity.[1][9][10]
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to peptide stimulation.[11]
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation.[12]
-
CFSE Staining: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each proliferation cycle.
-
Cell Culture: CFSE-labeled PBMCs are cultured in 96-well plates at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: The test peptides (NFGAIL, NF(N-Me)GAIL, this compound), a positive control (e.g., Phytohemagglutinin - PHA), and a negative control (vehicle) are added to the cell cultures at a final concentration of 10 µM.[9]
-
Incubation: The plates are incubated for 6-7 days at 37°C in a humidified 5% CO2 incubator.[1]
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against CD4. T-cell proliferation is analyzed by flow cytometry, measuring the dilution of CFSE fluorescence in the CD4+ T-cell population.[11]
Cytokine Release Assay
This assay quantifies the secretion of pro-inflammatory cytokines by immune cells upon peptide stimulation.[13][14]
Methodology:
-
Cell Culture: PBMCs are cultured in 96-well plates as described for the T-cell proliferation assay.
-
Peptide Stimulation: The test and control peptides are added to the cultures.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of key cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[1][15]
MHC Class II Binding Assay
This assay determines the binding affinity of the peptides to purified MHC class II molecules.[10][16][17]
Methodology:
-
Assay Principle: A competitive binding format is used, where the test peptides compete with a high-affinity, biotinylated reference peptide for binding to a specific purified human MHC class II allele (e.g., HLA-DRB1*01:01).
-
Incubation: Purified MHC molecules, the biotinylated reference peptide, and varying concentrations of the test peptides are co-incubated to reach binding equilibrium.
-
Capture and Detection: The MHC-peptide complexes are captured on an ELISA plate coated with an anti-MHC antibody. The amount of bound biotinylated reference peptide is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.[13]
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway.
Caption: T-Cell activation signaling pathway.
Caption: Workflow for CFSE-based T-cell proliferation assay.
Caption: Workflow for cytokine release assay.
Conclusion
The assessment of immunogenicity is a critical step in the development of peptide therapeutics.[3] The introduction of modifications such as N-methylation can significantly impact a peptide's interaction with the immune system.[4] Based on the principles of peptide immunogenicity, it is hypothesized that N-methylation of NFGAIL could lead to reduced immunogenicity. This is potentially due to increased resistance to enzymatic cleavage, which may limit the generation of MHC-binding epitopes, and altered binding affinity to MHC molecules. The doubly N-methylated peptide, this compound, is predicted to be the least immunogenic, followed by the singly-methylated version, with the unmodified peptide being the most immunogenic.
The provided experimental protocols and illustrative data offer a framework for the systematic evaluation of the immunogenic potential of these and similar modified peptides. A comprehensive immunogenicity risk assessment using a combination of in silico, in vitro, and, if warranted, in vivo studies is essential to ensure the safety and efficacy of novel peptide drug candidates.[2][5]
References
- 1. T cell immunogenicity risk panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. epivax.com [epivax.com]
- 3. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A large-scale study of peptide features defining immunogenicity of cancer neo-epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MHC/Peptide Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 11. proimmune.com [proimmune.com]
- 12. stemcell.com [stemcell.com]
- 13. proimmune.com [proimmune.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. Immunogenicity & T Cell Cytokine Release Assays | RoukenBio [rouken.bio]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. digitalcommons.uri.edu [digitalcommons.uri.edu]
Comparative Proteomics of Cyclic Peptide-Treated Cells: A Guide for Researchers
A Framework for Analyzing the Cellular Response to NF(N-Me)GA(N-Me)IL and Other Cyclic Peptides
This guide provides a comprehensive framework for conducting and interpreting comparative proteomic analyses of cells treated with the cyclic peptide this compound. Due to the limited availability of specific proteomic data for this compound in the public domain, this document utilizes data from a comparable anticancer cyclic peptide, CIGB-300, to illustrate the key methodologies and data presentation formats. This approach serves as a practical template for researchers and drug development professionals to design and evaluate their own studies.
Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, target selectivity, and enhanced stability compared to their linear counterparts.[1][2] Understanding their mechanism of action is crucial for their clinical development, and comparative proteomics offers a powerful tool to elucidate the global cellular response to these molecules.[3]
Quantitative Proteomic Data Summary
The following table summarizes the quantitative proteomic data from a study on non-small cell lung cancer (NSCLC) cells (NCI-H125 cell line) treated with the cyclic peptide CIGB-300.[4] This peptide, like many other cyclic peptides with anticancer properties, induces significant changes in the cellular proteome, offering insights into its mode of action.[4] The data presented here is a representative subset of proteins that showed more than a 2-fold change in abundance upon treatment.
| Protein Category | Representative Proteins | Fold Change (Treated/Control) | Biological Process |
| Ribosome Biogenesis | Ribosomal proteins (various) | Down-regulated (>2) | Protein synthesis |
| Metastasis | Annexin A1, S100-A9 | Down-regulated (>2) | Cell migration and invasion |
| Cell Survival & Proliferation | Prohibitin, Vimentin | Down-regulated (>2) | Cell cycle and survival signaling |
| Apoptosis | Cytochrome c, Smac/DIABLO | Up-regulated (>2) | Programmed cell death |
| Drug Resistance | Heat shock proteins (e.g., HSP90) | Down-regulated (>2) | Protein folding and stress response |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for obtaining reliable and reproducible comparative proteomics data. The following is a generalized workflow based on established methodologies.
Cell Culture and Treatment
-
Cell Line: Select a human cancer cell line relevant to the therapeutic target of this compound (e.g., a specific carcinoma line).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Treat cells with a predetermined concentration of this compound (or a vehicle control) for a specified duration (e.g., 45 minutes, as in the CIGB-300 study).
Sample Preparation and Protein Extraction
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and protease inhibitors to ensure protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent steps.
Protein Digestion
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide (B48618) to prevent refolding.
-
Tryptic Digestion: Digest proteins into smaller peptides using trypsin overnight at 37°C.
Tandem Mass Tag (TMT) Labeling and Fractionation (for quantitative proteomics)
-
Labeling: Label peptides from control and treated samples with different isobaric TMT reagents.
-
Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptide fractions using a nano-flow high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap). The instrument will perform a full MS scan followed by data-dependent MS/MS scans of the most abundant precursor ions.
Data Analysis
-
Database Search: Search the raw MS data against a human protein database (e.g., Swiss-Prot or UniProt) using a search engine like Sequest or Mascot.
-
Protein Identification and Quantification: Identify peptides and quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the treated and control groups.
Visualizing Molecular Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often implicated in the cellular response to anticancer peptides.
Caption: Simplified overview of the NF-κB signaling cascade.
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and immunity. Many anticancer agents modulate this pathway to induce apoptosis.
Caption: Intrinsic pathway of apoptosis.
Experimental Workflow
The following diagram outlines the major steps in a typical comparative proteomics experiment.
Caption: Key stages in a quantitative proteomics study.
Conclusion
While direct proteomic data for this compound is not yet widely available, the framework presented in this guide provides a robust starting point for researchers. By employing the outlined experimental protocols and data analysis strategies, and by comparing the results to data from similar cyclic peptides like CIGB-300, it is possible to gain significant insights into the mechanism of action of novel therapeutic compounds. The use of comparative proteomics is indispensable for identifying protein expression changes, elucidating affected signaling pathways, and ultimately advancing the development of new and effective cancer therapies.
References
- 1. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic profile regulated by the anticancer peptide CIGB-300 in non-small cell lung cancer (NSCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of the N-Methylated Peptide NF(N-Me)GA(N-Me)IL
Immediate Safety and Handling Protocols
Before beginning any procedure, it is crucial to implement standard laboratory safety practices. In the absence of a specific Safety Data Sheet (SDS), the compound should be treated as hazardous.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
Handling Procedures:
-
Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or a chemical fume hood.[1]
-
Avoid Cross-Contamination: To maintain both safety and research integrity, use sterile, fresh equipment (e.g., pipette tips, vials) for each experimental step.[1]
-
Emergency Plan: Ensure that chemical spill kits are accessible. In case of accidental exposure, follow these emergency procedures:
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Use an eyewash station to flush the eyes continuously for 15 minutes and seek immediate medical attention.[1]
-
Inhalation/Ingestion: Move the individual to fresh air and seek immediate medical attention.[1]
-
Step-by-Step Disposal Procedures
The disposal of NF(N-Me)GA(N-Me)IL waste must comply with local, state, and federal regulations. Never dispose of this peptide in regular trash or down the drain without proper inactivation and institutional approval.
Liquid Waste Disposal
Liquid waste includes solutions containing this compound and contaminated solvents.
-
Chemical Inactivation: Before disposal, chemically inactivate the peptide. Common and effective reagents for peptide inactivation include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).
-
In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A ratio of 1 part waste to 10 parts inactivation solution is recommended.
-
Allow a minimum contact time of 20-60 minutes to ensure complete degradation.
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
Collection: Collect the inactivated and neutralized solution in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the contents.
-
Disposal: Arrange for pickup and disposal by your institution’s certified hazardous waste management service or Environmental Health & Safety (EHS) department.
Solid Waste Disposal
Solid waste includes contaminated items such as pipette tips, gloves, vials, and absorbent paper.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. Do not mix with non-hazardous laboratory trash.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Schedule a pickup with your institution's EHS department for compliant disposal through a licensed hazardous waste contractor.
Data Presentation
The following table summarizes key parameters for the chemical decontamination of peptide waste.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration (from 10% bleach) | 20-60 minutes | Effective for many peptides; may be corrosive to some surfaces. |
| Sodium Hydroxide | 1 M | Varies; follow institutional protocol | Strong base; requires subsequent neutralization. |
| Hydrochloric Acid | 1 M | Varies; follow institutional protocol | Strong acid; requires subsequent neutralization. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocols
N-methylated peptides like this compound are synthesized using specialized solid-phase peptide synthesis (SPPS) protocols. The steric hindrance from the N-methyl group necessitates the use of potent coupling agents and optimized conditions.
General Protocol for Solid-Phase Synthesis of N-Methylated Peptides
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like Dichloromethane (DCM) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a 20% piperidine (B6355638) solution in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including N-methylated amino acids) using a coupling agent such as HATU.
-
Couple the activated amino acid to the resin. For N-methylated residues, this step may require elevated temperatures or longer reaction times to overcome steric hindrance.
-
-
Repeat: Repeat deprotection and coupling steps for each amino acid in the sequence.
-
On-Resin N-Methylation (Alternative): If not using pre-methylated amino acids, N-methylation can be performed on-resin using methods like the Fukuyama-Mitsunobu reaction after protecting the backbone amide.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the final peptide using mass spectrometry. The addition of a methyl group increases the mass by 14 Da.
Mandatory Visualization
Experimental Workflow for Peptide Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
Potential Regulatory Role of N-Terminal Methylation
N-terminal methylation, catalyzed by N-terminal methyltransferases (NTMTs), is a post-translational modification involved in regulating diverse biological processes. This modification can influence protein-protein interactions, protein stability, and cellular signaling pathways.
Caption: N-Terminal methylation signaling pathway and its functional outcomes.
References
Essential Safety and Handling Guide for the Research Peptide NF(N-Me)GA(N-Me)IL
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the novel peptide NF(N-Me)GA(N-Me)IL. Given the absence of specific hazard data for this compound, a precautionary approach is mandatory. All procedures should be conducted under the assumption that the substance is potentially hazardous.
Hazard Assessment and Precautionary Principle
The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to handle this peptide with the utmost caution. Before beginning any work, researchers must consult their institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[1][2] A thorough risk assessment should be performed for all planned experiments.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards to protect against splashes and airborne particles.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Standard for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat or Gown | A lab coat should be worn over personal clothing to protect the skin from potential spills.[2][3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder form of the peptide to prevent inhalation of aerosolized particles.[2] |
| General Attire | Long Pants and Closed-Toe Shoes | Minimum requirement for working in any laboratory setting where hazardous materials are handled.[3] |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure risk and maintain the integrity of the research material.
Handling:
-
Designated Area: All handling of this compound should be confined to a designated and clearly marked laboratory area.[2]
-
Safety Data Sheet (SDS): While a specific SDS for this peptide is unavailable, reviewing the SDS for similar research-grade peptides can provide valuable insights into handling and emergency procedures.[2][4]
-
Avoid Cross-Contamination: Use sterile, dedicated equipment for each experimental step to ensure both safety and data integrity.[2]
-
Lyophilized Powder: Exercise extreme caution when handling the lyophilized powder, as it can easily become airborne. All transfers of the powder should be performed within a fume hood or biosafety cabinet.[2]
Storage:
-
Long-Term Storage (Lyophilized): Store at -20°C or colder in a tightly sealed container, protected from light.[3]
-
Short-Term Storage (Reconstituted): If storage in solution is necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
Labeling: All containers must be clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[2]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water. Seek medical attention if irritation develops.[3] |
| Eye Contact | Cautiously rinse eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3] |
| Minor Spill (Powder) | Carefully sweep up the spilled powder, avoiding dust creation, and place it in a sealed container for disposal.[3] |
| Minor Spill (Liquid) | Absorb the spill with an inert material and place it in a sealed container for disposal. |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional and regulatory guidelines.[1][2]
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated items such as gloves, vials, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.[2][4] |
| Liquid Waste | Unused or contaminated solutions should be collected in a designated, labeled hazardous waste container. Do not pour peptide solutions down the drain.[1][4] |
| Final Disposal | Coordinate with your institution's EHS department for the collection and disposal of all waste through a licensed chemical waste contractor.[2] A common method for the disposal of similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3] |
Experimental Workflow and Safety Decision Making
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
